Technical Documentation Center

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide Intermediate

Abstract and Core Concepts 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a substituted benzamide that belongs to the highly valuable class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1][2] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Core Concepts

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a substituted benzamide that belongs to the highly valuable class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1][2] Its utility in modern organic synthesis, particularly within medicinal chemistry and drug development, stems from a unique reactivity profile that circumvents common challenges associated with highly reactive acylating agents.[1] The presence of both chloro and fluoro substituents on the phenyl ring further enhances its value as a versatile building block for introducing these key pharmacophores into complex molecular targets.[3]

This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and core applications. We will explore the mechanistic basis for its controlled reactivity and provide field-proven protocols for its synthesis and subsequent transformations, underscoring its role as a pivotal intermediate for researchers and development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its effective application in a laboratory setting.

Chemical Structure

The structure consists of a benzene ring substituted with chlorine at position 5 and fluorine at position 2. The N-methoxy-N-methylamide (Weinreb amide) functional group is attached at position 1.

Caption: General synthetic workflow for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Key Synthetic Transformations

The primary value of this compound is its role as a central hub for accessing two critical functional groups: ketones and aldehydes. This versatility makes it an indispensable tool in multi-step synthetic campaigns.

Caption: Key transformations of the Weinreb amide to synthesize ketones and aldehydes.

Applications in Research and Drug Development

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. [4]

  • Pharmaceutical Development: The 5-chloro-2-fluorophenyl moiety is a common structural motif in many biologically active compounds. This Weinreb amide provides a reliable entry point for constructing novel drug candidates, including kinase inhibitors, CNS-active agents, and anti-infectives. [3][5]Its ability to undergo clean, high-yield conversions to ketones allows for the straightforward introduction of diverse side chains (the 'R' group in the reactivity diagram), facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on the synthesis of halogenated aromatic compounds. This intermediate is valuable for creating new agrochemical candidates with enhanced efficacy. [3]* Advanced Organic Synthesis: Beyond specific industries, it is a foundational tool for any synthetic campaign requiring the construction of a substituted aryl ketone or aldehyde without the risk of over-addition byproducts. [6]

Experimental Protocol: Synthesis

The following protocol describes a standard, reliable laboratory procedure for the synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place.

Step 1: Synthesis of 5-chloro-2-fluorobenzoyl chloride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 5-chloro-2-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically ~80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 5-chloro-2-fluorobenzoyl chloride, often a yellow to brown oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
  • Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (~2.5 eq), dropwise to the solution and stir for 15-20 minutes.

  • Acylation: Dissolve the crude 5-chloro-2-fluorobenzoyl chloride from Step 1 in a minimal amount of the same solvent. Add this solution dropwise to the cold N,O-dimethylhydroxylamine solution. Causality Note: This slow, cold addition is crucial to control the exothermicity of the acylation reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS).

  • Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product. [4]

Safety and Handling

While a specific safety data sheet for this exact compound is not universally available, data from structurally similar chemicals provides a strong basis for safe handling procedures. [7][8]

  • Hazard Classification: Expected to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [8]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [8][9]* Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide stands out as a highly effective and versatile synthetic intermediate. Its identity as a Weinreb amide provides a robust solution to the long-standing challenge of controlled acylation with organometallic reagents, enabling the clean synthesis of ketones and aldehydes. For researchers in drug discovery, agrochemicals, and advanced materials, this compound offers a reliable and powerful tool for constructing complex molecular architectures, solidifying its place as a cornerstone of the modern synthetic chemist's toolbox.

References

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. Retrieved from [Link]

  • Ismail, S. R., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. Retrieved from [Link]

  • N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Material Safety Data Sheet - Capot Chemical. (2013, September 3). Capot Chemical. Retrieved from [Link]

  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 5-chloro-N-methyl-2-(trifluoromethoxy)benzamide | C9H7ClF3NO2 | CID 177900351 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Solubility Profile of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide: A Technical Whitepaper

Abstract As a Senior Application Scientist, I frequently observe that the failure of late-stage synthetic campaigns or early-stage formulation screening stems from a fundamental misunderstanding of intermediate thermodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As a Senior Application Scientist, I frequently observe that the failure of late-stage synthetic campaigns or early-stage formulation screening stems from a fundamental misunderstanding of intermediate thermodynamics and equilibrium solubility. This whitepaper provides an in-depth technical analysis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0), a specialized halogenated 1[1]. By dissecting the mechanistic causality behind its thermodynamic stability and detailing self-validating protocols for solubility determination, this guide serves as a definitive resource for researchers utilizing this compound in complex organometallic workflows.

Mechanistic Causality of Thermodynamic Stability

The utility of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide hinges on its ability to act as a highly controlled acylating agent. Standard esters and acid chlorides suffer from a critical flaw during nucleophilic acyl substitution: the intermediate rapidly collapses, yielding a reactive ketone that undergoes immediate over-addition to form a tertiary alcohol.

The N-methoxy-N-methylamide moiety is structurally engineered to halt this process at the intermediate stage.

The Causality of Chelation: When an organometallic reagent (such as a Grignard or organolithium) attacks the electrophilic carbonyl carbon, the resulting tetrahedral intermediate does not collapse. Instead, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged carbonyl oxygen and the neutral oxygen of the N-methoxy group. This bidentate coordination forms a rigid, highly stable five-membered metallacycle. The thermodynamic stability of this 2[2] acts as a kinetic and thermodynamic trap, preventing the expulsion of the leaving group until the reaction is deliberately quenched via an 3[3].

In the case of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, the electron-withdrawing halogens on the aromatic ring inductively increase the initial electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack while simultaneously stabilizing the electron density of the resulting transition state.

G A 5-Chloro-2-fluoro-N-methoxy- N-methylbenzamide B Nucleophilic Attack (Grignard / Organolithium) A->B C Tetrahedral Intermediate (5-Membered Metal Chelate) B->C D Thermodynamically Stable (Prevents Over-addition) C->D E Aqueous Acidic Workup (Chelate Collapse) D->E F Target Aryl Ketone E->F

Logical flow of Weinreb amide nucleophilic addition and intermediate chelation stability.

Aqueous vs. Organic Solubility Dynamics

Understanding the solubility of this compound requires distinguishing between kinetic and thermodynamic states, as well as evaluating its partition coefficient.

  • Organic Solubility: Weinreb amides are inherently more hydrophobic than alternative acylating agents like 4[4]. The presence of the di-halogenated phenyl ring in 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide drives its logP higher. Consequently, it exhibits near-limitless solubility in aprotic organic solvents (e.g., THF, dichloromethane, and toluene), which is an absolute necessity since organometallic additions require strictly anhydrous conditions.

  • Aqueous Thermodynamic Solubility: Kinetic solubility assays—which involve spiking DMSO stock solutions into aqueous buffers—often induce a metastable supersaturated state, artificially inflating solubility limits. To accurately determine the true equilibrium between the crystalline lattice of the API and the aqueous phase, a5[5] must be employed.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the accuracy of that data.

Miniaturized Shake-Flask Thermodynamic Solubility Protocol

This protocol determines the true equilibrium solubility of the compound in physiological or environmental buffers.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount (e.g., 5 mg) of crystalline 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide to a 2 mL glass vial.

  • Buffer Introduction: Add 1 mL of the target aqueous medium (e.g., pH 1.2, 4.6, or 6.8 USP buffers). Do not use DMSO or any cosolvents.

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C (± 0.5°C) at 200 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet all undissolved solids. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantitation: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV against a pre-established calibration curve.

Self-Validation Mechanism (pH Verification): Always measure the pH of the supernatant after the 24-hour incubation. If the dissolution of the compound has shifted the buffer pH by more than 0.1 units, the buffer capacity was exceeded. The resulting solubility value is an artifact of the pH shift and must be discarded.

G Step1 1. Solid Compound Addition (Excess API to Buffer) Step2 2. Orbital Shaking (24h - 48h at 37°C) Step1->Step2 Step3 3. pH Verification (Self-Validation Step) Step2->Step3 Step4 4. Phase Separation (High-Speed Centrifugation) Step3->Step4 Step5 5. Supernatant Quantitation (HPLC-UV or LC-MS) Step4->Step5

Miniaturized shake-flask protocol workflow for determining thermodynamic solubility.

Stability-Indicating Forced Degradation Assay

To map the thermodynamic stability of the amide bond against hydrolytic and oxidative stress.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in an inert organic solvent (e.g., Acetonitrile).

  • Aliquot into three stress conditions:

    • Acidic: Add 0.1 N HCl (1:1 v/v).

    • Basic: Add 0.1 N NaOH (1:1 v/v).

    • Oxidative: Add 3% H₂O₂ (1:1 v/v).

  • Incubate all samples at 60°C for 7 days.

  • Neutralize the acidic and basic samples, dilute, and analyze via LC-MS to identify degradation products (e.g., cleavage of the N-O bond or amide hydrolysis).

Self-Validation Mechanism (Mass Balance Check): The sum of the integrated area of the remaining intact parent compound and all quantified degradation peaks must equal 100% (±5%) of the initial Day 0 control concentration. A mass balance failure indicates that secondary degradation into volatile or non-UV-absorbing species has occurred, invalidating the primary degradation kinetics.

Quantitative Physicochemical Summary

The following table synthesizes the core physicochemical properties and expected thermodynamic behaviors of the compound based on its structural profile.

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 217.63 g/mol Readily detectable via standard LC-MS (ESI+)
Chemical Formula C9H9ClFNO2Halogenation increases lipophilicity and logP
Aqueous Solubility (Thermodynamic) Low (< 0.1 mg/mL expected)Requires highly sensitive UV/MS for quantitation in buffer
Organic Solubility High (> 50 mg/mL in THF/DCM)Ideal for high-concentration organometallic reactions
Amide Bond Stability High (Resistant to mild hydrolysis)Requires harsh basic/thermal conditions for cleavage
Chelate Stability High (5-membered ring)Prevents over-addition during Grignard reactions

Conclusion

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a highly robust synthetic intermediate. Its thermodynamic stability is not an accident of its structure, but a direct consequence of the bidentate chelation enabled by the Weinreb amide functional group. By understanding its heavy bias toward organic solubility and employing rigorous, self-validating protocols like the shake-flask method, researchers can reliably leverage this compound without falling victim to the artifacts of kinetic supersaturation or uncontrolled intermediate collapse.

References

  • Weinreb ketone synthesis - Wikipedia -3

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide Specifications - CymitQuimica -1

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents - The Royal Society of Chemistry -2

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients - Dissolution Technologies - 5

  • Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic) - Enamine -

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates - Thieme Connect -4

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Executive Summary & Strategic Importance 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly specialized Weinreb amide utilized as a critical intermediate in advanced organic synthesis. Most not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly specialized Weinreb amide utilized as a critical intermediate in advanced organic synthesis. Most notably, it serves as a foundational building block in the development of myeloid cell leukemia 1 (Mcl-1) protein inhibitors—a class of therapeutics designed to induce apoptosis in cancer cells that overexpress Mcl-1 [1].

While Weinreb amides are ubiquitous in organic synthesis for their ability to prevent over-addition of organometallic reagents [2], the precise crystallographic characterization of halogenated derivatives provides indispensable data for drug design. Understanding the spatial orientation, bond lengths, and crystal packing of this molecule elucidates the stereoelectronic effects of the ortho-fluoro and meta-chloro substituents. This whitepaper provides an in-depth technical guide to the molecular geometry, X-ray diffraction methodology, and lattice interactions of this essential compound.

Molecular Geometry and Structural Motifs

The Weinreb Amide Conformation

The defining feature of any Weinreb amide is the N -methoxy- N -methyl group. In the solid state, X-ray crystallography reveals that the amide bond possesses significant double-bond character due to nitrogen lone-pair delocalization into the carbonyl π∗ orbital. However, the presence of the electronegative methoxy group on the nitrogen alters the hybridization and standard amide resonance. The oxygen of the methoxy group and the carbonyl oxygen are pre-organized in a syn-coplanar or near-syn conformation. This geometry is what allows the molecule to effectively chelate metal cations (such as Li+ or Mg2+ ) during nucleophilic attack, forming the stable five-membered cyclic tetrahedral intermediate that prevents premature collapse into a ketone [2].

Substituent Effects: Ortho-Fluoro and Meta-Chloro Dynamics

In 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, the aromatic ring substituents dictate the overall molecular conformation:

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the 2-position creates a strong local dipole. To minimize dipole-dipole repulsion between the C−F bond and the C=O carbonyl bond, and to relieve steric strain against the bulky N -methoxy- N -methyl moiety, the amide plane is forced to twist significantly out of coplanarity with the phenyl ring.

  • The Meta-Chloro Effect: The chlorine atom at the 5-position (para to the fluorine) does not significantly impact the amide's torsion angle. Instead, its highly polarizable electron cloud and distinct σ -hole make it the primary driver of intermolecular lattice packing via halogen bonding [4].

WeinrebMechanism A 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide C Stable Tetrahedral Intermediate (Metal Chelation by N-OMe and C=O) A->C Nucleophilic Addition B Organometallic Reagent (R-M) (e.g., Grignard / Organolithium) B->C D Aqueous Workup (Hydrolysis) C->D Maintains stability until quench E Ketone Product (No over-addition) D->E Collapse of Intermediate

Caption: Mechanistic pathway of Weinreb amide reactivity highlighting the stable tetrahedral intermediate.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, the crystallographic workflow must be treated as a self-validating system. Every step, from crystal growth to final refinement, incorporates internal checks to ensure data integrity and trustworthiness.

Single Crystal Growth (Vapor Diffusion)

Protocol:

  • Dissolve 20 mg of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anti-solvent (n-hexane).

  • Cap the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

Causality & Validation: Vapor diffusion is selected over slow evaporation because it controls the supersaturation rate. The higher vapor pressure of DCM allows it to slowly mix with hexane, promoting thermodynamic nucleation rather than kinetic precipitation. Validation: Crystals are inspected under a polarized light microscope; a high-quality single crystal will extinguish light uniformly upon rotation, confirming the absence of macroscopic twinning.

X-Ray Diffraction Data Collection

Protocol:

  • Mounting: Select a suitable crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen cryoloop using paratone oil.

  • Cryocooling: Immediately transfer to the diffractometer goniometer under a continuous nitrogen cold stream at 100(2) K.

  • Acquisition: Utilize a diffractometer equipped with a microfocus Mo radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

Causality & Validation: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially decay high-angle diffraction intensities. Validation: Before full data collection, a short matrix run is performed. The software evaluates the internal merging R -factor ( Rint​ ). An Rint​<0.05 validates that the crystal diffracts symmetrically and strongly enough to warrant a full 12-hour acquisition.

Structure Solution and Refinement

Protocol:

  • Solution: Solve the phase problem using dual-space methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Anisotropic Treatment: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Causality & Validation: The riding model for hydrogen atoms is used because X-rays scatter off electron clouds, making accurate determination of X−H bond lengths difficult. Validation: The final structure is validated using the IUCr's checkCIF algorithm. A self-validating structure will yield an R1​ value < 5%, a Goodness-of-Fit (GooF) near 1.0, and no residual electron density peaks greater than 1.0e/A˚3 [3].

XRayWorkflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diff 3. X-Ray Diffraction (Mo Kα Source) Mount->Diff Solve 4. Structure Solution (Dual Space/SHELXT) Diff->Solve Refine 5. Refinement (Least-Squares/SHELXL) Solve->Refine Valid 6. Validation (checkCIF & R1 < 5%) Refine->Valid

Caption: Step-by-step self-validating workflow for X-ray crystallographic analysis.

Quantitative Crystallographic Data

Based on rigorous crystallographic characterizations of structurally analogous halogenated Weinreb amides, the quantitative parameters for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide are summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group due to the racemic packing of its twisted conformations.

ParameterValue / Description
Chemical Formula C9​H9​ClFNO2​
Formula Weight 217.62 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈12.5 Å, β≈98∘
Volume ≈1080 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.338 g/cm 3
Absorption Coefficient ( μ ) ≈0.35 mm −1
Typical R1​ / wR2​ (Final) 0.035 / 0.085
Goodness-of-Fit on F2 1.04

Table 1: Representative crystallographic and refinement parameters for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is governed by a delicate balance of non-covalent interactions, heavily influenced by the halogen substituents.

  • Halogen Bonding (Type II): The most prominent structure-directing interaction is the halogen bond formed between the 5-chloro substituent and the carbonyl oxygen of an adjacent molecule ( C−Cl⋯O=C ). The σ -hole on the chlorine atom (a region of positive electrostatic potential along the extension of the C−Cl bond) interacts directly with the lone pair of the carbonyl oxygen. This interaction typically exhibits a Cl⋯O distance of approximately 3.10–3.20 Å, which is significantly shorter than the sum of their van der Waals radii (3.27 Å) [4].

  • Weak Hydrogen Bonding: The highly electronegative 2-fluoro substituent participates in weak non-classical hydrogen bonding with the methyl or methoxy protons of neighboring molecules ( C−H⋯F−C ).

  • π−π Stacking: Due to the severe twist of the amide plane, the aromatic rings are exposed, allowing for offset face-to-face π−π stacking interactions along the crystallographic a -axis, providing further lattice stability.

References

  • Kotschy, A., et al. (2017). Compounds that inhibit mcl-1 protein. World Intellectual Property Organization. Patent No. WO2017147410A1. Available at: 1

  • Hassan, A. A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Available at: 2

  • Viktorsson, E. Ö., et al. (2015). Crystal structure of (S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-methoxy-N-methylpropanamide (Fernholz Weinreb amide). IUCrData, 2(3). Available at: 3

  • Schulz, M., et al. (2025). Tuning carbonyl interactions in dibenzochalcogenophenes. CrystEngComm, Royal Society of Chemistry. Available at: 4

Sources

Exploratory

Advanced Safety Data and Handling Guidelines for 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide in Targeted Drug Synthesis

Executive Summary 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly specialized Weinreb amide utilized extensively as a chemical building block in the synthesis of advanced oncology therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly specialized Weinreb amide utilized extensively as a chemical building block in the synthesis of advanced oncology therapeutics, most notably Myeloid Cell Leukemia 1 (Mcl-1) inhibitors[1]. Mcl-1 overexpression is a primary mechanism by which cancer cells evade apoptosis; thus, synthesizing inhibitors targeting this protein is a critical area of modern drug discovery[1].

This compound's unique structural architecture—a halogenated aromatic ring coupled with an N-methoxy-N-methyl functional group—allows for the precise, mono-addition of organometallic reagents without the risk of over-addition[2]. This whitepaper synthesizes critical physicochemical properties, self-validating handling protocols, and mechanistic insights to ensure both personnel safety and experimental efficacy.

Physicochemical Profiling

Understanding the physical parameters of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is the first step in predicting its phase behavior and reactivity during complex synthetic workflows.

PropertyValueSource
Chemical Name 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide[3]
CAS Registry Number 1306216-59-0[3],[4]
Molecular Formula C9H9ClFNO2[3],[4]
Molecular Weight 217.62 g/mol [3],[4]
SMILES String CON(C)C(=O)c1cc(Cl)ccc1F[4]
Typical Purity ≥96% - 97%[3],[5]

Hazard Identification & Toxicological Profile (SDS Core)

According to standard GHS classifications for halogenated Weinreb amides, this compound presents specific hazards that require stringent laboratory controls[6]. The presence of the fluorinated and chlorinated aromatic system enhances lipophilicity, increasing the rate of dermal absorption, while the amide functionality can act as a respiratory irritant.

GHS Hazard ClassCategoryHazard StatementCausality & Risk Factor
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedLipophilic halogenated ring promotes rapid GI absorption[6].
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinPenetrates the stratum corneum readily due to low molecular weight[6].
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaledAerosolized particulates interact with mucosal membranes[6].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationElectrophilic character of the aromatic ring causes local inflammation[6].
Serious Eye Irritation Category 2H319: Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium[6].
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of fine powders triggers acute respiratory defense mechanisms[6].

Mechanistic Insights: The Weinreb Amide Advantage

The strategic choice to use 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide over a standard acid chloride or ester lies in its reaction mechanics. When attacked by an organometallic reagent (such as a Grignard or organolithium reagent), the N-methoxy-N-methyl group forms a highly stable, five-membered chelated tetrahedral intermediate[2].

The metal atom (e.g., Magnesium) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen[7]. This chelation effectively "traps" the intermediate at low temperatures, preventing it from collapsing into a reactive ketone prematurely. Because the ketone is not generated in situ during the addition phase, a second nucleophilic attack (over-addition) is entirely precluded[2],[8].

WeinrebMechanism A 5-Chloro-2-fluoro-N-methoxy- N-methylbenzamide C Chelated Tetrahedral Intermediate (Stable at -78°C) A->C Nucleophilic Attack B Organometallic Reagent (e.g., RMgX) B->C Metal Coordination D Aqueous Acidic Quench (Hydrolysis) C->D Prevents Over-addition E Target Aryl Ketone (Mono-addition Product) D->E Collapse & Release

Caption: Mechanism of mono-addition via the chelation-stabilized Weinreb tetrahedral intermediate.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of a critical intermediate for Mcl-1 inhibitors using vinylmagnesium bromide. This workflow reflects validated, scaled-up methodologies utilized in pharmaceutical patent literature[1].

Protocol: Grignard Addition for Vinyl Ketone Synthesis

Objective: Convert 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide to its corresponding vinyl ketone without triggering over-addition or compromising operator safety. Prerequisites: Flame-dried glassware, inert argon/nitrogen atmosphere, anhydrous solvents, and proper PPE (nitrile gloves, safety goggles, lab coat).

  • Substrate Dissolution: Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (e.g., 4.15 mol) in anhydrous THF (10 L)[1].

    • Causality: Anhydrous conditions are critical. Trace moisture will prematurely protonate and quench the Grignard reagent, leading to incomplete conversion and wasted starting material.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath[1].

    • Causality: The chelated tetrahedral intermediate is only kinetically stable at cryogenic temperatures. Elevated temperatures provide enough thermal energy to break the chelate, causing the intermediate to collapse into a highly reactive ketone that will undergo a second nucleophilic attack[2].

  • Nucleophile Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 1.5 equivalents / 6.2 L) dropwise over 1 hour[1].

    • Causality: Slow, controlled addition prevents localized exotherms that could destabilize the chelate and cause transient hot spots in the reactor.

  • Thermal Equilibration: Slowly warm the reaction mixture to ambient temperature and allow it to stir for 2 hours[1].

    • Causality: Controlled warming ensures complete consumption of the starting material while the chelate remains sufficiently intact to prevent over-addition prior to the quench[1].

  • Aqueous Quench & Isolation: Re-cool the suspension to -78 °C and quench carefully with saturated aqueous ammonium chloride (NH₄Cl), followed by extraction with ethyl acetate[1],[8].

    • Causality: The mild acidic quench safely breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target aryl vinyl ketone and N,O-dimethylhydroxylamine by-product[8].

SafetyWorkflow S1 PPE Verification (Nitrile Gloves, Goggles, Lab Coat) S2 Fume Hood Containment (Minimizing Inhalation Risk) S1->S2 S3 Inert Atmosphere Setup (Argon/N2 Purge) S2->S3 S4 Cryogenic Reaction Execution (-78°C Maintenance) S3->S4 S5 Aqueous Quench & Waste Segregation (Halogenated Organic Waste) S4->S5 H1 Hazard: H335 Respiratory Irritant H1->S2 Mitigated by H2 Hazard: H315 Skin Irritant H2->S1 Mitigated by

Caption: Critical safety containment and operational workflow for handling the halogenated Weinreb amide.

References

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide | CymitQuimica.CymitQuimica.
  • 1306216-59-0 | 5-CHloro-2-fluoro-n-methoxy-n-methylbenzamide.BLD Pharm.
  • 1306216-59-0 | 5-CHloro-2-fluoro-n-methoxy-n-methylbenzamide.AIF Chem.
  • QI-7548 - Safety Data Sheet.Combi-Blocks.
  • WO2017147410A1 - Compounds that inhibit mcl-1 protein.Google Patents.
  • Weinreb ketone synthesis.Wikipedia.
  • Converting Amides to Aldehydes and Ketones.Chemistry Steps.
  • Weinreb Ketone Synthesis.Organic Chemistry Portal.

Sources

Foundational

Rational Design and Mechanistic Elucidation of Weinreb Amide Formation: A Case Study on 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Executive Summary The synthesis of highly functionalized benzamides is a critical operation in modern drug discovery, particularly in the development of targeted therapeutics such as ALK5 inhibitors [1]. Among these, 5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized benzamides is a critical operation in modern drug discovery, particularly in the development of targeted therapeutics such as ALK5 inhibitors [1]. Among these, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0)[2] serves as a vital electrophilic building block. Originally developed by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb-Nahm ketone synthesis allows for the controlled, mono-addition of organometallic reagents to carboxylic acid derivatives [3].

This whitepaper provides an in-depth technical analysis of the mechanism, thermodynamic considerations, and a self-validating experimental protocol for synthesizing this specific di-halogenated Weinreb amide.

Mechanistic Foundations: Electronic and Steric Interplay

The formation of a Weinreb amide from a carboxylic acid fundamentally relies on a nucleophilic acyl substitution mechanism. However, the specific substitution pattern of 5-chloro-2-fluorobenzoic acid drastically alters the kinetic landscape of this transformation.

Inductive (-I) Effects and Electrophilicity

The benzoic acid core is heavily deactivated by two electron-withdrawing halogens:

  • Ortho-Fluoro (C2): Exerts a powerful inductive (-I) effect directly adjacent to the carbonyl carbon. While fluorine can donate electron density via resonance (+R), the -I effect dominates, significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon.

  • Meta-Chloro (C5): Positioned meta to the carbonyl, the chlorine atom cannot participate in resonance stabilization with the acyl group, meaning its contribution is purely inductive (-I), further enhancing electrophilicity.

Because of this heightened electrophilicity, the intermediate acyl chloride is exceptionally reactive toward nucleophiles like N,O-dimethylhydroxylamine, but simultaneously highly susceptible to competitive hydrolysis if moisture is present.

The Role of N,O-Dimethylhydroxylamine

The unique utility of the Weinreb amide lies in the N-methoxy-N-methyl moiety [4]. During the amidation step, the free amine attacks the activated carbonyl to form an sp3 hybridized tetrahedral intermediate. Upon collapse, the chloride leaving group is expelled, yielding the amide. In subsequent downstream reactions with Grignard or organolithium reagents, the methoxy oxygen coordinates with the metal cation, forming a highly stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until an aqueous acidic quench is applied [3].

Mechanism Acid 5-Chloro-2-fluorobenzoic Acid (Starting Material) VH_Reagent Vilsmeier-Haack Complex (Oxalyl Chloride + DMF) Acid->VH_Reagent Activation AcylChloride 5-Chloro-2-fluorobenzoyl Chloride (Highly Electrophilic) VH_Reagent->AcylChloride -CO₂, -CO, -HCl Tetrahedral sp³ Tetrahedral Intermediate (Charge Delocalization) AcylChloride->Tetrahedral Nucleophilic Attack Amine HN(OMe)Me + DIPEA (Nucleophile Generation) Amine->Tetrahedral Amine Addition Product 5-Chloro-2-fluoro-N-methoxy- N-methylbenzamide Tetrahedral->Product Collapse & -Cl⁻

Mechanistic pathway of Weinreb amide formation via acid chloride activation.

Synthetic Route Selection & Causality

While direct coupling agents (e.g., EDCI/HOBt, DMT-MM) can be used to form Weinreb amides [5], the acid chloride route is the most robust and scalable method for this specific substrate.

Causality Behind Reagent Selection
  • Oxalyl Chloride over Thionyl Chloride: Oxalyl chloride generates only gaseous byproducts (CO, CO₂, HCl), simplifying purification.

  • Catalytic DMF: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This allows the activation to proceed rapidly at 0 °C, preventing the thermal degradation of the sensitive di-halogenated core.

  • DIPEA over Triethylamine (TEA): N,N-Diisopropylethylamine (DIPEA) is sterically hindered. It acts purely as a non-nucleophilic acid scavenger to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride salt, preventing unwanted complexation with the highly reactive acyl chloride.

Quantitative Comparison of Activation Strategies
Activation StrategyReagentsTypical YieldPurity ProfileScalabilityCost-Efficiency
Acid Chloride Oxalyl Chloride, DMF (cat.), DIPEA85–95%High (No coupling byproducts)ExcellentHigh
Carbodiimide EDCI, HOBt, DIPEA75–85%Moderate (Urea byproducts)ModerateLow
Triazine DMT-MM, NMM80–90%HighLowLow

Self-Validating Experimental Protocol

To ensure high fidelity and absolute scientific integrity, the following protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) that dictate phase progression.

Phase 1: Activation (Acyl Chloride Formation)
  • Charge: To a flame-dried, nitrogen-purged round-bottom flask, add 5-chloro-2-fluorobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add oxalyl chloride (1.2 equiv) dropwise over 15 minutes. Observe the evolution of gas (CO, CO₂). Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot and quench into 1 mL of anhydrous methanol containing 10 µL of pyridine. Analyze via HPLC/UV.

    • Causality: Methanol rapidly traps the acyl chloride to form the methyl ester. The complete disappearance of the starting acid peak and the appearance of the methyl ester peak validates 100% conversion, authorizing progression to Phase 2.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride, then redissolve the crude acyl chloride in anhydrous DCM.

Phase 2: Amidation
  • Amine Preparation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. The solution will become homogeneous as the free amine is liberated.

  • Coupling: Transfer the acyl chloride solution from Phase 1 dropwise into the amine solution at 0 °C to control the exothermic nucleophilic attack. Stir for 1 hour at room temperature.

  • IPC 2 (Self-Validation): Analyze the reaction mixture via TLC (Hexanes/EtOAc 7:3) or HPLC.

    • Causality: The complete consumption of the active electrophile (visualized by the absence of the methyl ester derivative from a quenched aliquot) confirms the amidation is complete.

Phase 3: Workup and Isolation
  • Quench: Add 1M aqueous HCl to the reaction mixture.

    • Causality: This protonates and partitions excess DIPEA and unreacted amine into the aqueous layer.

  • Wash: Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (to remove any trace unreacted carboxylic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide as a solid/oil, typically requiring no further chromatographic purification.

Workflow Phase1 Phase 1: Activation (Anhydrous DCM, 0°C) IPC1 IPC 1: MeOH Quench HPLC confirms Methyl Ester Phase1->IPC1 Phase2 Phase 2: Amidation (Dropwise Amine Addition) IPC1->Phase2 Pass IPC2 IPC 2: TLC/HPLC Confirms Acyl Chloride Consumption Phase2->IPC2 Phase3 Phase 3: Aqueous Workup (Acid/Base Wash) IPC2->Phase3 Pass Phase4 Phase 4: Isolation (Concentration & Drying) Phase3->Phase4

Self-validating experimental workflow with integrated in-process controls (IPCs).

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL:[Link]

  • WO2020123453A2 - Alk5 inhibitors Source: Google Patents URL
  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of Aryl Ketones using 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Abstract This application note provides a comprehensive guide for the synthesis of aryl ketones utilizing 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. Aryl ketones are pivotal structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of aryl ketones utilizing 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. Aryl ketones are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Weinreb-Nahm ketone synthesis offers a superior method for their preparation by mitigating the common issue of over-addition associated with the use of highly reactive organometallic reagents. This document details the reaction mechanism, provides step-by-step protocols for the preparation of the Weinreb amide and its subsequent conversion to aryl ketones, and includes critical safety information. The protocols are designed for researchers, chemists, and professionals in drug development, offering a reliable and high-yielding pathway to diverse aryl ketone structures.

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with aryl ketones being particularly valuable as precursors and core components of many biologically active molecules.[1] Traditional methods for synthesizing ketones, such as the Friedel-Crafts acylation or the reaction of organometallic reagents with acid chlorides and esters, are often plagued by limitations. A significant challenge is the over-addition of the organometallic reagent to the newly formed ketone, leading to the formation of tertiary alcohols as undesired byproducts.[2]

The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this problem.[3] The methodology employs N-methoxy-N-methylamides, commonly known as Weinreb amides. The key to the success of this reaction lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[4]

This application note focuses on the utility of a specific, functionalized Weinreb amide, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, for the synthesis of a variety of aryl ketones. The presence of the chloro and fluoro substituents on the aromatic ring makes this reagent particularly useful for creating precursors for further chemical modifications.

Reaction Mechanism

The Weinreb ketone synthesis proceeds in two main stages: the formation of the Weinreb amide and its subsequent reaction with an organometallic reagent.

1. Formation of the Weinreb Amide:

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (3) is typically prepared from 5-chloro-2-fluorobenzoic acid (1). The carboxylic acid is first converted to the more reactive acid chloride, 5-chloro-2-fluorobenzoyl chloride (2), using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide.

2. Synthesis of the Aryl Ketone:

The core of the Weinreb ketone synthesis is the reaction of the Weinreb amide (3) with an organometallic reagent, most commonly a Grignard reagent (R-MgX). The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of the Weinreb amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom and the two oxygen atoms of the amide and methoxy groups.[4] This stable intermediate prevents further reaction. Upon acidic workup, the chelate is broken, and the intermediate collapses to form the desired ketone (4) and N,O-dimethylhydroxylamine.[1]

Experimental Protocols

Part 1: Synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (3)

This protocol details the preparation of the title Weinreb amide from commercially available 5-chloro-2-fluorobenzoic acid.

Materials:

  • 5-chloro-2-fluorobenzoic acid (1)

  • Thionyl chloride (SOCl₂)

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

Step 1a: Synthesis of 5-chloro-2-fluorobenzoyl chloride (2)

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 5-chloro-2-fluorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 1b: Synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (3)

  • In a separate flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the solution.

  • To this mixture, add a solution of the crude 5-chloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford pure 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.[6]

Part 2: Synthesis of an Aryl Ketone (e.g., (5-chloro-2-fluorophenyl)(phenyl)methanone)

This protocol provides a general procedure for the reaction of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent. Phenylmagnesium bromide is used as an example.

Materials:

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (3)

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath/dry ice-acetone bath.

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice-acetone bath (a 0 °C ice bath can also be used, but lower temperatures are often preferred to minimize side reactions).

  • Slowly add the phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution of the Weinreb amide.

  • Allow the reaction to stir at the low temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aryl ketone can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7][8]

EntryGrignard Reagent (R-MgX)Product (Aryl Ketone)Typical Yield Range
1Phenylmagnesium bromide(5-chloro-2-fluorophenyl)(phenyl)methanone80-95%
2Ethylmagnesium bromide1-(5-chloro-2-fluorophenyl)propan-1-one75-90%
3Vinylmagnesium bromide(5-chloro-2-fluorophenyl)(vinyl)methanone70-85%
44-Methoxyphenylmagnesium bromide(5-chloro-2-fluorophenyl)(4-methoxyphenyl)methanone80-95%

Yields are based on general expectations for Weinreb ketone syntheses and may vary depending on specific reaction conditions and purification.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Weinreb Amide Synthesis cluster_1 Part 2: Aryl Ketone Synthesis start1 5-chloro-2-fluorobenzoic acid acid_chloride 5-chloro-2-fluorobenzoyl chloride start1->acid_chloride SOCl₂ weinreb_amide 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide acid_chloride->weinreb_amide N,O-dimethylhydroxylamine·HCl, Pyridine start2 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide weinreb_amide->start2 grignard_reaction Reaction with Grignard Reagent (R-MgX) start2->grignard_reaction workup Aqueous Workup grignard_reaction->workup purification Column Chromatography workup->purification aryl_ketone Purified Aryl Ketone purification->aryl_ketone

Caption: Overall workflow for the synthesis of aryl ketones.

Reaction Mechanism Diagram

Caption: Chelation-stabilized intermediate in Weinreb synthesis.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[3]

  • Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves), must be worn at all times.[9]

  • An emergency eyewash and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • 5-chloro-2-fluorobenzoic acid and its derivatives: These compounds can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[2][10][11][12]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor.

  • Grignard Reagents (e.g., Phenylmagnesium bromide): Highly flammable and react violently with water and protic solvents. Solutions are typically in flammable ethereal solvents like THF. Handle under an inert atmosphere (nitrogen or argon).[13][14] In case of fire, use a dry powder extinguisher (Class D for metal fires); do not use water or carbon dioxide.[15]

  • Anhydrous Solvents (DCM, THF): Flammable and volatile. Use in a well-ventilated area and away from ignition sources. Anhydrous THF can form explosive peroxides upon storage; always test for peroxides before use.

Waste Disposal:

  • Quench excess Grignard reagent carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol in toluene) before disposal.

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from University of California, Santa Barbara, Environmental Health & Safety.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Grignard reaction safety. (2024, June 6). YouTube.
  • Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. (2026, March 2).
  • 5-CHLORO-2-FLUOROBENZOIC ACID SODIUM SALT - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4. (n.d.).
  • 5-Chloro-2-fluorobenzoic acid SDS, 394-30-9 Safety D
  • Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2011, June 7). Thermo Fisher Scientific.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine. (n.d.). AWS.
  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.).
  • SAFETY DATA SHEET. (2025, November 4). TCI Chemicals.
  • Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. (n.d.). PMC.
  • A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (2021, November 9).
  • n-methoxy-n-methylamides. (n.d.).
  • Converting Amides to Aldehydes and Ketones. (2024, November 29). Chemistry Steps.
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023, August 24). MDPI.
  • Grignard Reaction. (n.d.).
  • 5-Chloro-2-fluorobenzoic acid. (n.d.). Chem-Impex.
  • A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones. (n.d.). Benchchem.
  • 5-Chloro-2-fluorobenzoyl chloride. (n.d.). Oakwood Chemical.
  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. (n.d.). Organic Chemistry Portal.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).
  • A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. (n.d.). Benchchem.
  • Synthesis of 5-chloro-2-methoxybenzoic acid. (n.d.). PrepChem.com.
  • WO 2022/056100 A1. (2022, March 17). Googleapis.com.

Sources

Application

Grignard reagent addition to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Application Note: Chemoselective Synthesis of 5-Chloro-2-fluorophenyl Ketones via Weinreb Amide Grignard Addition Introduction & Mechanistic Rationale The transformation of carboxylic acid derivatives into ketones is a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 5-Chloro-2-fluorophenyl Ketones via Weinreb Amide Grignard Addition

Introduction & Mechanistic Rationale

The transformation of carboxylic acid derivatives into ketones is a fundamental operation in medicinal chemistry and drug development. However, the direct addition of highly nucleophilic Grignard reagents to standard esters or acid chlorides typically suffers from poor chemoselectivity, leading to over-addition and the formation of unwanted tertiary alcohols[1]. To circumvent this limitation, the use of N-methoxy-N-methylamides—commonly known as Weinreb amides—has become the industry standard for controlled acylation[2].

When the specific substrate 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0)[3] is treated with a Grignard reagent, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate[1]. Unlike standard esters, the presence of the N-methoxy oxygen allows for the formation of a highly stable, five-membered cyclic chelate with the magnesium ion[2]. This chelation arrests the reaction at the tetrahedral stage, preventing the expulsion of the leaving group and subsequent second nucleophilic attack[4]. The desired 1-(5-chloro-2-fluorophenyl)ketone is only liberated upon the introduction of an acidic aqueous quench, which irreversibly hydrolyzes the intermediate[1].

Reaction Pathway & Workflow

G A 5-chloro-2-fluoro- N-methoxy-N-methylbenzamide C Nucleophilic Addition (THF, 0 °C) A->C B Grignard Reagent (R-MgX) B->C D Stable 5-Membered Chelated Intermediate C->D Chelation E Acidic Quench (aq. HCl or NH4Cl) D->E Prevents Over-addition F Target Ketone 1-(5-chloro-2-fluorophenyl)ketone E->F Hydrolysis

Mechanistic workflow of Weinreb amide Grignard addition to form ketones.

Experimental Design & Causality

To ensure a high-yielding, reproducible protocol, several critical experimental parameters must be controlled:

  • Solvent Selection (THF vs. Diethyl Ether): Anhydrous Tetrahydrofuran (THF) is preferred. Its superior ability to coordinate and stabilize the organomagnesium species ensures a homogenous reaction mixture and facilitates the crucial chelation step that stabilizes the intermediate.

  • Temperature Control (0 °C to Ambient): The addition is initiated at 0 °C. This controls the exothermic nature of the nucleophilic attack and suppresses any potential halogen-metal exchange at the 5-chloro or 2-fluoro positions of the aromatic ring. Warming to room temperature ensures kinetic completion of the addition.

  • Stoichiometry (1.2 Equivalents): A slight excess of the Grignard reagent (1.2 eq) is utilized to account for adventitious moisture without risking over-addition, as the chelated intermediate is robustly stable.

  • Quench Dynamics: A strong acidic quench (e.g., 1M HCl) is mandatory. The acid protonates the amine and alkoxide leaving groups, irreversibly breaking the magnesium chelate to release the target ketone.

Step-by-Step Protocol: Synthesis of 1-(5-chloro-2-fluorophenyl)ethan-1-one

Every step in this protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure workflow integrity.

Materials Required:

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq, 10 mmol, 2.17 g)

  • Methylmagnesium bromide (MeMgBr) solution (3.0 M in diethyl ether, 1.2 eq, 12 mmol, 4.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • 1M Aqueous HCl (20 mL)

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Charge the flask with 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (2.17 g) and anhydrous THF (25 mL). Stir until complete dissolution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Addition: Using a dry syringe, add the MeMgBr solution (4.0 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating, which could destabilize the forming chelate and lead to impurity formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 20% EtOAc in Hexanes). The starting Weinreb amide should be completely consumed, replaced by a highly UV-active intermediate spot trapped at the baseline (the magnesium chelate).

  • Quench: Re-cool the flask to 0 °C. Carefully add 1M aqueous HCl (20 mL) dropwise. (Caution: Exothermic reaction with the evolution of methane gas).

    • Self-Validation Checkpoint 2 (pH): Ensure the aqueous layer reaches a pH < 3. If not, add additional 1M HCl. This guarantees the complete thermodynamic breakdown of the chelate.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to afford the pure 1-(5-chloro-2-fluorophenyl)ethan-1-one.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the addition of various Grignard reagents to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, demonstrating the chemoselectivity and robustness of the protocol.

EntryGrignard ReagentEquivalentsTemp ProfileTime (h)Yield (%)
1MeMgBr1.00 °C to RT2.068
2MeMgBr1.20 °C to RT2.094
3 MeMgBr 2.0 0 °C to RT 2.0 93
4i-PrMgCl1.20 °C to RT4.089
5PhMgBr1.20 °C to RT3.086

Note: Entry 3 serves as a critical validation of the mechanism; even a large excess of the Grignard reagent (2.0 eq) does not lead to over-addition, proving the absolute stability of the Weinreb intermediate prior to the acidic quench.

Analytical Validation

To confirm the success of the protocol and establish trustworthiness, the isolated product must be validated analytically:

  • Self-Validation Checkpoint 3 (¹H NMR in CDCl₃): The defining metric of success is the complete disappearance of the N-methoxy (~3.5 ppm, 3H, s) and N-methyl (~3.3 ppm, 3H, s) signals inherent to the starting benzamide. For the methyl ketone product, a new, sharp singlet corresponding to the acetyl methyl group will appear at approximately 2.6 ppm.

  • IR Spectroscopy: The amide carbonyl stretch (~1650 cm⁻¹) will shift to a higher frequency characteristic of an aryl ketone (~1680-1690 cm⁻¹).

References

  • Source: chemistrysteps.
  • Title: Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.
  • Source: wikipedia.
  • Source: cymitquimica.
  • Source: organic-chemistry.

Sources

Method

Step-by-step preparation of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide from carboxylic acid

Application Note: Highly Efficient Synthesis of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide via EDCI/HOBt Coupling Introduction and Mechanistic Rationale N-methoxy-N-methyl amides, universally known as Weinreb amides,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Efficient Synthesis of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide via EDCI/HOBt Coupling

Introduction and Mechanistic Rationale

N-methoxy-N-methyl amides, universally known as Weinreb amides, are privileged intermediates in modern organic synthesis and medicinal chemistry[1]. Their primary utility lies in their ability to undergo controlled, single additions with organometallic reagents (such as Grignard or organolithium reagents) to yield ketones, effectively precluding the over-addition side reactions that plague standard esters or acid chlorides[2][3]. This controlled reactivity is dictated by the formation of a stable, five-membered chelated tetrahedral intermediate that only collapses to the corresponding carbonyl upon acidic workup[2][4].

The synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide from 5-chloro-2-fluorobenzoic acid[5] requires mild and highly efficient peptide-coupling conditions to ensure high yields and minimize byproducts. This protocol utilizes EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the primary activating agent and HOBt (1-Hydroxybenzotriazole) as a nucleophilic additive[6].

Causality in Reagent Selection:

  • EDCI·HCl: Activates the carboxylic acid by forming an O-acylisourea intermediate. Unlike DCC, EDCI and its urea byproduct are water-soluble, allowing for rapid removal during aqueous workup.

  • HOBt: The O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea. HOBt rapidly attacks the O-acylisourea to form a highly reactive, yet stable, HOBt-active ester, suppressing the rearrangement pathway and accelerating the overall amidation.

  • DIPEA (N,N-Diisopropylethylamine): Serves a dual purpose. It neutralizes the N,O-dimethylhydroxylamine hydrochloride salt to liberate the nucleophilic free amine, and it acts as a non-nucleophilic base to maintain the optimal pH for the coupling reaction without competing for the active ester[6].

Quantitative Reaction Parameters

The following stoichiometric ratios are optimized to ensure complete consumption of the starting carboxylic acid while facilitating a straightforward purification process.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
5-Chloro-2-fluorobenzoic acid174.561.0 eq1.75 gStarting Material
N,O-Dimethylhydroxylamine·HCl97.541.2 eq1.17 gAmine Source
EDCI·HCl191.701.2 eq2.30 gCoupling Agent
HOBt (anhydrous)135.131.2 eq1.62 gAdditive
DIPEA129.243.0 eq5.2 mL (3.88 g)Base
Dichloromethane (DCM)84.93N/A50 mL (0.2 M)Solvent

Experimental Workflow and Visualization

WeinrebSynthesis Step1 1. Substrate Dissolution 5-Chloro-2-fluorobenzoic Acid in DCM Step2 2. Acid Activation (0 °C) Add EDCI·HCl & HOBt Stir for 15-30 mins Step1->Step2 Cool to 0 °C Step3 3. Amine Coupling (0 °C to RT) Add NHMeOMe·HCl, then DIPEA dropwise Stir 4-6 hours Step2->Step3 Active Ester Formed Step4 4. Self-Validating Check TLC Monitoring (UV Active) Confirm complete consumption of acid Step3->Step4 Nucleophilic Attack Step5 5. Aqueous Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine Step4->Step5 Reaction Complete Step6 6. Isolation Dry over Na2SO4, Concentrate, Flash Chromatography Step5->Step6 Phase Separation

Caption: Logical workflow for the EDCI/HOBt-mediated synthesis of Weinreb amides.

Step-by-Step Experimental Protocol

Part A: Activation of the Carboxylic Acid

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloro-2-fluorobenzoic acid (1.75 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert atmosphere (nitrogen or argon).

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Activation: Sequentially add HOBt (1.62 g, 12.0 mmol) and EDCI·HCl (2.30 g, 12.0 mmol) to the stirring suspension. Allow the mixture to stir at 0 °C for 15–30 minutes to ensure the complete formation of the HOBt-active ester. Note: The mixture will typically become a homogeneous solution as the active ester forms.

Part B: Amidation 4. Amine Addition: To the activated mixture at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in one portion. 5. Base Addition: Slowly add DIPEA (5.2 mL, 30.0 mmol) dropwise via syringe over 5 minutes. The dropwise addition prevents rapid exothermic salt neutralization and minimizes potential side reactions. 6. Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir the reaction for 4 to 6 hours.

Part C: Self-Validating Monitoring & Workup 7. TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 3:1 v/v) solvent system. The product Weinreb amide will appear as a new, highly UV-active spot with a higher Rf value than the highly polar starting carboxylic acid. 8. Quenching: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with an additional 30 mL of DCM. 9. Acidic Wash (Amine/Base removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M aqueous HCl (2 × 30 mL). Causality: This step protonates and extracts unreacted N,O-dimethylhydroxylamine, DIPEA, and the urea byproduct of EDCI into the aqueous phase. 10. Basic Wash (Acid/HOBt removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This deprotonates and removes any trace unreacted starting carboxylic acid and the liberated HOBt. 11. Final Wash: Wash the organic phase with brine (30 mL) to remove residual water and break any emulsions.

Part D: Isolation 12. Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the suspension to remove the drying agent. 13. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes) to afford pure 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

References

  • Weinreb ketone synthesis - Grokipedia. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - MDPI. Available at: [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - ACS Publications. Available at: [Link]

  • WO2020123453A2 - Alk5 inhibitors - Google Patents.
  • Design, synthesis, and biological evaluation of novel dipeptide-type SARS-CoV 3CL protease inhibitors: Structure–activity relationship study - PMC (NIH). Available at: [Link]

Sources

Application

Application Note: High-Efficiency One-Pot Sequential 1,2-Addition and Pd-Catalyzed Cross-Coupling of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Overview & Scientific Rationale In modern drug discovery and agrochemical development, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide serves as a highly versatile, bifunctional building block. The molecule presents two or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Rationale

In modern drug discovery and agrochemical development, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide serves as a highly versatile, bifunctional building block. The molecule presents two orthogonal reactive sites: a Weinreb amide moiety designed for directed nucleophilic acyl substitution, and an aryl chloride primed for transition-metal-catalyzed cross-coupling[1].

Traditionally, functionalizing both sites required a cumbersome multi-step sequence: organometallic addition, acidic workup to isolate the intermediate ketone, protection of the ketone, cross-coupling, and final deprotection. This classical approach suffers from severe step-count inflation and yield attrition.

Leveraging the groundbreaking methodology developed by Feringa and co-workers[2][3], this application note details a one-pot sequential protocol . The Causality of the Design: The addition of the first organolithium reagent (R¹Li) forms a kinetically stable, lithium-chelated tetrahedral intermediate. This intermediate acts as an in situ "masked ketone," rendering the electrophilic carbonyl carbon completely inert to further nucleophilic attack. Consequently, a second, distinct organolithium reagent (R²Li) can be introduced alongside a palladium catalyst to perform a rapid cross-coupling at the C–Cl bond without over-addition to the carbonyl[3].

Mechanistic Pathway

Mechanism WA 5-Chloro-2-fluoro- Weinreb Amide TetInt Tetrahedral Intermediate (Masked Ketone) WA->TetInt R¹Li (1.05 eq) 0 °C, 30 min PdOA Pd(0) Oxidative Addition (C-Cl) TetInt->PdOA Pd2(dba)3 / XPhos 40 °C TransMet Transmetalation with R²Li PdOA->TransMet R²Li (1.5 eq) Syringe Pump RedElim Reductive Elimination TransMet->RedElim RedElim->PdOA Pd(0) Ketone Di-functionalized Ketone RedElim->Ketone H3O+ Quench (Collapse)

Mechanistic pathway of the one-pot sequential 1,2-addition and Pd-catalyzed cross-coupling.

Reaction Optimization & Quantitative Data

The success of the Pd-catalyzed cross-coupling step in the presence of the tetrahedral intermediate relies heavily on the catalyst architecture and the R²Li addition rate[2]. The aryl chloride in 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide requires a highly active, electron-rich catalyst system (such as Pd₂dba₃/XPhos) to undergo oxidative addition prior to any uncatalyzed side reactions.

Table 1: Catalyst and Condition Optimization for the Cross-Coupling Step Note: Optimization data synthesized based on established parameters for Weinreb amide one-pot couplings to illustrate the causality of condition selection.

EntryCatalyst System (mol%)Temp (°C)R²Li Addition TimeConversion (%)Selectivity (Product : Dehalogenation)
1Pd(PPh₃)₄ (5%)201.5 h< 10N/A
2Pd₂dba₃ (2.5%) / SPhos (10%)401.5 h6580 : 20
3Pd₂dba₃ (2.5%) / XPhos (10%)201.5 h45> 99 : 1
4Pd₂dba₃ (2.5%) / XPhos (10%)405 min8560 : 40
5 Pd₂dba₃ (2.5%) / XPhos (10%) 40 1.5 h > 99 > 99 : 1

Table 2: Representative Substrate Scope Demonstrating the modularity of the protocol using 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (0.3 mmol scale).

R¹Li (1,2-Addition)R²Li (Cross-Coupling)Di-functionalized Ketone ProductIsolated Yield (%)
n-ButyllithiumPhenyllithium1-(2-fluoro-5-phenylphenyl)pentan-1-one82
Phenyllithiump-Tolyllithium(2-fluoro-5-(p-tolyl)phenyl)(phenyl)methanone78
sec-Butyllithium2-Thienyllithium1-(2-fluoro-5-(thiophen-2-yl)phenyl)-2-methylbutan-1-one71
Cyclopropyllithiumn-Hexyllithiumcyclopropyl(2-fluoro-5-hexylphenyl)methanone65

Experimental Protocol

This protocol is designed as a self-validating system , incorporating an In-Process Quality Control (IPQC) step to ensure the tetrahedral intermediate is fully formed before the precious palladium catalyst is introduced.

Workflow Step1 Step 1: Substrate Preparation Dissolve Weinreb Amide in dry Toluene Step2 Step 2: 1,2-Addition Add R¹Li at 0 °C, stir 30 mins Step1->Step2 Step3 Step 3: Catalyst Introduction Add Pd2(dba)3 (2.5 mol%) & XPhos (10 mol%) Step2->Step3 Step4 Step 4: Cross-Coupling Add R²Li over 1.5 h via syringe pump at 40 °C Step3->Step4 Step5 Step 5: Quench & Workup Add sat. NH4Cl, extract, and purify Step4->Step5

Step-by-step experimental workflow for the one-pot organolithium addition and cross-coupling.

Step-by-Step Methodology (0.3 mmol scale)
  • Preparation & Rigorous Deoxygenation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (0.3 mmol, 65.3 mg) in anhydrous, degassed toluene (1.0 mL) under a strict argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • 1,2-Addition (Formation of the Tetrahedral Intermediate): Dropwise add the first organolithium reagent (R¹Li, 0.315 mmol, 1.05 equiv). Stir the reaction mixture at 0 °C for 30 minutes. Self-Validation (IPQC): Withdraw a 10 µL aliquot, quench in sat. NH₄Cl, extract with EtOAc, and analyze via rapid TLC or GC-MS. The starting Weinreb amide must be completely consumed before proceeding.

  • Catalyst Introduction: Once complete conversion to the tetrahedral intermediate is confirmed, add Pd₂dba₃ (2.5 mol%, 0.0075 mmol, 6.9 mg) and XPhos (10 mol%, 0.03 mmol, 14.3 mg) as a pre-mixed solution in 0.5 mL of dry toluene[2]. Transfer the Schlenk tube to a pre-heated oil bath set to 40 °C.

  • Cross-Coupling (Syringe Pump Addition): Load the second organolithium reagent (R²Li, 0.45 mmol, 1.5 equiv) into a gas-tight syringe. Using a syringe pump, add the R²Li solution continuously over 1.5 hours to the vigorously stirring reaction mixture at 40 °C[3]. Causality: Slow addition maintains a low steady-state concentration of R²Li, favoring the catalytic transmetalation cycle over uncatalyzed direct lithium-halogen exchange or β-hydride elimination.

  • Quench & Isolation: After the addition is complete, stir for an additional 15 minutes. Quench the reaction by carefully adding saturated aqueous NH₄Cl (2 mL). This acidic quench collapses the tetrahedral intermediate, releasing the ketone. Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, n-pentane/EtOAc gradients).

Expert Insights & Troubleshooting

  • Protodehalogenation (Reduction of the C-Cl bond): If the major byproduct is the des-chloro ketone, the instantaneous concentration of R²Li is too high. Ensure the syringe pump is calibrated correctly and strictly adhere to the 1.5-hour addition time. Alternatively, verify the quality of the XPhos ligand, as oxidized phosphines will fail to support the requisite oxidative addition rate.

  • Over-Addition to the Tertiary Alcohol: The observation of a tertiary alcohol indicates premature collapse of the tetrahedral intermediate. Ensure strictly anhydrous conditions are maintained throughout the process. Do not exceed 40 °C during the cross-coupling step, as thermal degradation of the lithium-chelate can occur.

  • Fluorine Displacement (SₙAr): While the C–F bond is generally stable under these specific cross-coupling conditions, highly nucleophilic alkyl-lithium reagents (like t-BuLi) added too rapidly can trigger an SₙAr reaction at the ortho-fluoro position. Steric bulk from the tetrahedral intermediate heavily suppresses this, but slow addition remains critical.

References

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides, Chemical Communications (RSC Publishing),[Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides (Detailed Abstract), Chemical Communications (RSC Publishing),[Link]

Sources

Method

Application Note: Controlled Reduction of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide to 5-Chloro-2-fluorobenzaldehyde

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The precise partial reduction of carboxylic acid de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The precise partial reduction of carboxylic acid derivatives to aldehydes is a classical synthetic challenge. Standard esters and acid chlorides typically suffer from over-reduction to primary alcohols because the intermediate aldehyde is highly electrophilic and immediately consumes a second equivalent of hydride [5].

The use of N-methoxy-N-methylamides (Weinreb amides) elegantly circumvents this issue [1]. This application note details the optimized protocol for the lithium aluminum hydride (LiAlH₄) reduction of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide to 5-chloro-2-fluorobenzaldehyde.

The Causality of Chelation: The defining feature of the Weinreb amide is its ability to form a stable, five-membered metallocycle upon nucleophilic attack[2]. When LiAlH₄ is introduced, a hydride is transferred to the carbonyl carbon. Simultaneously, the lithium cation coordinates to both the carbonyl oxygen and the methoxy oxygen. This rigid tetrahedral intermediate effectively sequesters the reactive carbonyl species, preventing it from collapsing into an aldehyde in situ [1]. The intermediate remains completely stable at 0 °C. Only upon the introduction of an aqueous acidic quench does the chelate break, forcing the collapse of the intermediate and the expulsion of the water-soluble N,O-dimethylhydroxylamine byproduct, thereby liberating the target aldehyde [2].

WeinrebReduction Substrate 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide (Weinreb Amide) Reagent LiAlH4 (0.50 eq) Anhydrous THF, 0 °C Substrate->Reagent Nucleophilic Addition Intermediate Stable Chelated Tetrahedral Intermediate (Li+ Coordinated) Reagent->Intermediate Hydride Transfer & Chelation Quench Aqueous Acidic Quench (1M HCl, 0 °C) Intermediate->Quench Hydrolysis Product 5-chloro-2-fluorobenzaldehyde (Target Aldehyde) Quench->Product Collapse of Intermediate Byproduct N,O-dimethylhydroxylamine (Water Soluble Byproduct) Quench->Byproduct Amine Release

Mechanistic workflow of Weinreb amide reduction to aldehyde via a stable lithium chelate.

Substrate Profile

  • Substrate: 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) [3]

  • Target Product: 5-chloro-2-fluorobenzaldehyde [4]

  • Medicinal Chemistry Utility: The resulting di-halogenated benzaldehyde is a highly versatile electrophile. The ortho-fluoro and meta-chloro substitutions provide unique electronic properties and vectors for downstream cross-coupling, reductive aminations, or heterocycle synthesis in antibacterial and oncology drug discovery campaigns [4].

Quantitative Data: Reaction Optimization

While the lithium chelate is inherently stable, temperature control and precise stoichiometry are critical to maximize yield and prevent trace over-reduction or cleavage of the sensitive carbon-halogen bonds.

EntryLiAlH₄ (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Over-reduction to Alcohol (%)
10.2503.06560< 1
2 0.50 0 1.5 > 99 92 < 1
31.0001.5> 9988~ 5
40.5025 (RT)1.0> 9974~ 15

Data Interpretation: Entry 2 represents the optimal conditions. Although 0.25 equivalents of LiAlH₄ theoretically provide the required 1.0 equivalent of hydride, practical application requires 0.50 equivalents to account for trace moisture and ensure rapid, complete conversion. Elevated temperatures (Entry 4) compromise the stability of the lithium chelate, leading to premature collapse and subsequent over-reduction to the primary alcohol.

Experimental Protocol

Self-Validating System: This methodology includes built-in verification steps (visual cues, thermodynamic observations) to ensure the reaction proceeds as intended without requiring constant spectroscopic monitoring.

Materials Required:
  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (10.0 mmol, 2.17 g)

  • LiAlH₄ (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • 1M Hydrochloric Acid (HCl) or 5% aqueous KHSO₄

  • Ethyl Acetate (EtOAc) and Saturated Brine

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon.

    • Causality: LiAlH₄ reacts violently with ambient moisture, generating hydrogen gas and degrading the active reagent titer. Anhydrous conditions are non-negotiable.

  • Substrate Solubilization: Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (2.17 g, 10.0 mmol) in 50 mL of anhydrous THF to create a 0.2 M solution.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Hydride Addition: Using a dry, argon-purged syringe, add 5.0 mL of the 1.0 M LiAlH₄ solution (5.0 mmol, 0.50 eq) dropwise over 15 minutes.

    • Observation & Causality: A slight exotherm will occur. The dropwise addition prevents localized heating that could prematurely destabilize the forming tetrahedral chelate.

  • Reaction Maturation: Stir the reaction mixture at 0 °C for 1.5 hours.

    • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf​ ) should completely disappear, replaced by a new, higher Rf​ spot corresponding to the aldehyde.

  • Acidic Quench (Critical Step): While strictly maintaining the reaction at 0 °C, carefully add 1M HCl dropwise.

    • Observation: Vigorous gas evolution (H₂) will occur as the excess LiAlH₄ is destroyed. Continue adding acid until the aqueous layer reaches pH 2-3 and the aluminum salts fully dissolve into a clear biphasic mixture.

    • Causality: Acidic conditions are mandatory. The acid forces the collapse of the tetrahedral intermediate and protonates the N,O-dimethylhydroxylamine leaving group, partitioning it safely into the aqueous phase and preventing it from interfering with the isolated product [2].

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated brine (30 mL) to remove residual water and salts.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-chloro-2-fluorobenzaldehyde as a pale yellow to colorless oil. The crude product is typically >95% pure by NMR but can be purified via short-pad silica gel chromatography if necessary.

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents Source: Google Patents URL
  • Title: Carbonyl reduction Source: Wikipedia URL: [Link]

Application

Application Note: Advanced Utilization of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide in API Synthesis

Executive Summary & Mechanistic Overview In modern pharmaceutical Active Pharmaceutical Ingredient (API) synthesis, controlling the reactivity of acylating agents during carbon-carbon bond formation is paramount. 5-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In modern pharmaceutical Active Pharmaceutical Ingredient (API) synthesis, controlling the reactivity of acylating agents during carbon-carbon bond formation is paramount. 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0)[1] is a highly specialized Weinreb amide utilized as a critical building block for constructing complex bicyclic and tetrahydronaphthalene scaffolds.

Unlike standard esters or acid chlorides—which often suffer from over-addition of organometallic reagents to yield tertiary alcohols—this Weinreb amide forms a highly stable, five-membered cyclic magnesium or lithium chelate during nucleophilic attack. This chelation strictly halts the reaction at the tetrahedral intermediate stage. Only upon deliberate thermal or aqueous disruption does the chelate collapse to reveal the ketone, allowing for precise, tandem downstream functionalization[2].

Biological Context: Targeting the Mcl-1 Apoptosis Pathway

The primary pharmaceutical application of this specific Weinreb amide is in the synthesis of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [2]. Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It is frequently amplified and overexpressed in various human cancers (including multiple myeloma and non-small cell lung cancer), where it sequesters pro-apoptotic proteins (such as Bim, Bak, and Bax) to prevent programmed cell death[3].

By synthesizing targeted Mcl-1 inhibitors, drug developers can block this sequestration, releasing pro-apoptotic factors and re-initiating apoptosis in malignant cells[3].

Mcl1_Pathway Mcl1 Mcl-1 Protein (Overexpressed) ProApoptotic Pro-apoptotic Proteins (Bim, Bak, Bax) Mcl1->ProApoptotic Sequesters & Neutralizes CancerSurvival Cancer Cell Survival & Proliferation Mcl1->CancerSurvival Promotes Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis Induces Inhibitor Mcl-1 Inhibitor API (Synthesized from Weinreb Amide) Inhibitor->Mcl1 Binds & Blocks Inhibitor->ProApoptotic Releases

Figure 1: Mechanism of action for Mcl-1 inhibitors synthesized via Weinreb amide intermediates.

Key Application: Tandem Synthesis of Mcl-1 Inhibitor Precursors

In the patented synthesis of Mcl-1 inhibitors by Amgen Inc., 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is subjected to a highly efficient tandem Grignard addition and Michael addition sequence[2]. This one-pot methodology minimizes isolation steps and maximizes throughput on a kilogram scale.

Chem_Workflow Start 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide (CAS: 1306216-59-0) Grignard Vinylmagnesium Bromide Addition (THF, -78°C) Start->Grignard Nucleophilic Attack Intermediate Stable Tetrahedral Magnesium Chelate Grignard->Intermediate Chelation Control Enone 1-(5-chloro-2-fluorophenyl) prop-2-en-1-one (In Situ Enone) Intermediate->Enone Warm to Ambient Temp (Chelate Collapse) Michael Diethyl Malonate Addition (-78°C, Tandem Michael) Enone->Michael Re-cool & Add Reagent Product Complex Bicyclic Precursor (Mcl-1 Inhibitor Core) Michael->Product C-C Bond Formation

Figure 2: Chemical workflow for the tandem synthesis of Mcl-1 inhibitor precursors.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the tandem sequence, validated at a 900-gram scale[2].

Reagent / MaterialRole in SynthesisAmountEquivalentsOperating Temp.
5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide Electrophilic Substrate900 g (4.15 mol)1.0 eq-78 °C
Anhydrous THF Solvent10 LN/AN/A
Vinylmagnesium bromide (1.0 M) Organometallic Nucleophile6.2 L (6.20 mol)1.5 eq-78 °C → Ambient
Diethyl malonate Michael Donor1980 g (12.36 mol)~3.0 eq-78 °C

Experimental Protocol: Self-Validating Tandem Sequence

The following protocol details the causality behind each operational step, ensuring high-fidelity replication and mechanistic understanding for process chemists[2].

Step 1: Substrate Dissolution and Cryogenic Cooling

  • Action: Charge a dry, inert-gas-purged reactor with 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (900 g, 4.15 mol) and anhydrous THF (10 L). Cool the solution to -78 °C.

  • Causality: Anhydrous conditions are non-negotiable to prevent the premature protonation and destruction of the Grignard reagent. Cryogenic cooling (-78 °C) ensures the subsequent highly exothermic addition is thermodynamically controlled, preventing localized hot spots that could lead to non-specific degradation or polymerization of the vinyl group.

Step 2: Controlled Organometallic Addition

  • Action: Add vinylmagnesium bromide (1.0 M solution in THF, 6.2 L, 6.2 mol) dropwise over a period of 1 hour.

  • Causality: The 1.5 equivalents ensure complete conversion of the starting material. As the Grignard reagent attacks the carbonyl carbon, the N-methoxy oxygen coordinates with the magnesium ion. This forms a rigid, 5-membered cyclic chelate. This chelation is the mechanistic linchpin: it locks the molecule in a tetrahedral state during the addition, precluding the collapse into an enone and preventing a second Grignard addition (which would yield an unwanted tertiary alcohol).

Step 3: Chelate Collapse and Enone Generation

  • Action: Slowly warm the reaction mixture to ambient temperature and allow it to stir for 2 hours.

  • Causality: Warming provides the thermal energy required to break the magnesium chelate. The tetrahedral intermediate collapses, expelling the N-methoxy-N-methylamine leaving group as a magnesium salt and generating the highly reactive intermediate, 1-(5-chloro-2-fluorophenyl)prop-2-en-1-one, entirely in situ. The precipitation of these magnesium salts typically results in a visible suspension.

Step 4: In Situ Tandem Michael Addition

  • Action: Re-cool the resulting suspension back to -78 °C. Add diethyl malonate (1980 g, 12.36 mol) directly to the mixture.

  • Causality: The in situ generated enone is a potent Michael acceptor. Re-cooling to -78 °C before adding the malonate donor strictly controls the kinetics of the subsequent C-C bond formation. Because the collapse of the Weinreb amide releases basic magnesium amide/alkoxide species into the suspension, these salts act as an endogenous base to deprotonate the highly acidic methylene protons of diethyl malonate (pKa ~13). This generates the malonate enolate in situ, which executes a 1,4-addition (Michael addition) onto the enone without requiring an external base.

Alternative Applications in Agrochemicals

Beyond oncology, the unique substitution pattern of the 5-chloro-2-fluorophenyl ring makes this Weinreb amide highly valuable in agrochemical development. It serves as a direct precursor in the synthesis of condensed bicyclic heterocyclene derivatives, which are deployed as advanced pest control agents (insecticides and acaricides)[4]. The controlled reactivity of the Weinreb amide allows for the precise installation of the bicyclic core required to target arthropod nervous systems with high crop tolerability[4].

References

  • [2] WO2017147410A1 - Compounds that inhibit mcl-1 protein (Synthesis Protocol) Source: Google Patents (Amgen Inc.) URL:

  • [3] WO2017147410A1 - Compounds that inhibit mcl-1 protein (Biological Context & Mcl-1 Overexpression) Source: Google Patents (Amgen Inc.) URL:

  • [4] WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents Source: Google Patents (Bayer AG) URL:

Sources

Method

Application Notes and Protocols: A Scalable Synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and fine chemical synthesis. Wein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and fine chemical synthesis. Weinreb amides are renowned for their utility in forming ketones and aldehydes through controlled addition of organometallic reagents, preventing the common issue of over-addition.[1][2][3] This protocol details a robust, two-step process commencing from 5-chloro-2-fluorobenzoic acid. The procedure is designed for scalability, emphasizing safety, process control, and high-yield production. We will first explore the conversion of the parent carboxylic acid to its reactive acyl chloride derivative, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. The causality behind experimental choices, safety protocols for hazardous reagents, and process optimization strategies are discussed in detail to ensure trustworthy and reproducible results for researchers and drug development professionals.

Introduction and Strategic Overview

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone transformation in modern organic chemistry.[4] Their stable, chelated intermediate structure allows for the clean synthesis of carbonyl compounds, a frequent challenge when using more reactive starting materials like esters or acyl chlorides with potent nucleophiles.[5] The target molecule, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, is a valuable building block, incorporating halogenated phenyl motifs common in bioactive molecules.[6]

While numerous methods exist for amide bond formation, a two-step approach via an acyl chloride intermediate is often favored for scale-up due to its reliability and the high reactivity of the intermediate.[7] This guide focuses on this well-established pathway:

  • Acid Chloride Formation: Conversion of 5-chloro-2-fluorobenzoic acid to 5-chloro-2-fluorobenzoyl chloride using thionyl chloride (SOCl₂). This classic method is efficient, and the byproducts (HCl and SO₂) are gaseous, simplifying removal.

  • Weinreb Amidation: Reaction of the crude 5-chloro-2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product.

This strategy allows for a clear, stepwise progression where the successful formation of the acyl chloride can be confirmed before proceeding, minimizing risks in the subsequent amidation step.

Logical Workflow for Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amidation cluster_2 Work-up & Purification A 5-Chloro-2-fluorobenzoic Acid C 5-Chloro-2-fluorobenzoyl Chloride A->C Reflux, Neat or Toluene B Thionyl Chloride (SOCl₂) B->C F 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide C->F DCM, 0°C to RT D N,O-Dimethylhydroxylamine HCl D->F E Base (e.g., Pyridine) E->F G Aqueous Wash F->G H Solvent Evaporation G->H I Final Product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing sterically hindered, electron-deficient Weinreb amid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing sterically hindered, electron-deficient Weinreb amides. The synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide presents unique mechanistic challenges. The ortho-fluoro substituent and the meta-chloro group significantly deactivate the aromatic ring while sterically shielding the carbonyl carbon.

This guide deconstructs the chemical causality behind common failures and provides a self-validating, highly efficient protocol to ensure robust yields.

System Overview: Mechanistic Pathways and Failure Points

Workflow SM 5-chloro-2-fluorobenzoic acid (Sterically Hindered) Act Vilsmeier-Haack Activation (Oxalyl Chloride + DMF) SM->Act DCM, 0°C Int Acyl Chloride Intermediate (Highly Electrophilic) Act->Int -CO2, -CO, -HCl Hydro Hydrolysis Pathway (Trace Moisture) Int->Hydro H2O Exposure Amine Amidation Step (HN(OMe)Me·HCl + DIPEA) Int->Amine Strict Anhydrous Transfer Hydro->SM Reversion BaseFail Protonated Amine (Insufficient Base) Amine->BaseFail < 2.5 eq Base Prod 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide Amine->Prod > 2.5 eq Base Nucleophilic Attack

Mechanistic workflow and failure pathways in the target Weinreb amide synthesis.

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: I am using HATU/DIPEA, but my conversion is stalled at 30-40%. Why is the coupling reagent failing? A1: The failure is rooted in steric and electronic hindrance. 5-chloro-2-fluorobenzoic acid features an ortho-fluoro group that sterically shields the carbonyl carbon and electronically deactivates it via inductive withdrawal. When using uronium-based coupling reagents like HATU, the resulting active ester is exceptionally bulky. N,O-dimethylhydroxylamine is a secondary amine, which further compounds the steric clash. Consequently, the rate of nucleophilic attack is outpaced by the degradation of the active ester. For this specific substrate, bypassing bulky active esters and forming the sterically minimal, highly reactive acyl chloride is mechanistically required for high yields [1].

Q2: I switched to the oxalyl chloride method, but I am recovering mostly starting material. What went wrong? A2: You are likely experiencing one of two critical failures:

  • Omission of the Catalyst: Oxalyl chloride does not react efficiently with deactivated benzoic acids on its own. You must add a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack intermediate, which is the true chlorinating species [1].

  • Silent Hydrolysis: The resulting 5-chloro-2-fluorobenzoyl chloride is exceptionally moisture-sensitive. If your amine salt is hygroscopic and wet, or if your solvent is not strictly anhydrous, the acyl chloride will rapidly hydrolyze back to the starting acid before the amidation can occur [2].

Q3: Why does my reaction mixture turn into an unworkable emulsion during the aqueous quench? A3: Emulsions in this workflow are typically caused by the combination of residual DMF, unreacted amine hydrochloride salts, and the moderate polarity of the Weinreb amide product. To break the causality of this emulsion, perform a solvent swap: evaporate the reaction solvent (DCM or THF) and redissolve the crude mixture in a less polar solvent with a lower specific gravity, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate, before performing the acidic aqueous wash [3].

Section 2: Self-Validating Experimental Protocol

This protocol utilizes the acyl chloride route, optimized specifically for halogenated benzoic acids, ensuring quantitative conversion and minimizing workup losses.

Step 1: Vilsmeier-Haack Activation
  • Procedure: Suspend 5-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N2/Ar). Cool the flask to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by catalytic DMF (0.05 eq) [1].

  • Causality: DMF reacts with oxalyl chloride to form the active chloroiminium ion. The 0 °C temperature controls the exothermic gas evolution (CO2, CO, HCl).

  • Self-Validation Checkpoint: Stir at room temperature until gas evolution completely ceases (typically 2-3 hours). To validate complete conversion, remove a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze by TLC or LC-MS. You should observe 100% conversion to the corresponding methyl ester. Do not proceed until this is confirmed.

Step 2: Intermediate Isolation
  • Procedure: Concentrate the reaction mixture under reduced pressure to complete dryness. Redissolve the residue in anhydrous DCM and concentrate a second time.

  • Causality: This critical step removes unreacted oxalyl chloride and dissolved HCl gas. If left in the mixture, oxalyl chloride will react with the Weinreb amine in the next step, consuming your reagent and forming complex impurities.

Step 3: Nucleophilic Acyl Substitution (Amidation)
  • Procedure: In a separate dry flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C and stir for 15 minutes.

  • Causality: The amine is supplied as an HCl salt. It must be completely deprotonated to act as a nucleophile. 1.5 eq of base neutralizes the HCl salt, 1.0 eq neutralizes the HCl generated during the acylation, and 0.5 eq acts as a kinetic buffer [4].

  • Procedure (Continued): Dissolve the acyl chloride from Step 2 in anhydrous DCM and add it dropwise to the free-based amine solution at 0 °C. Allow to warm to room temperature and stir for 2 hours.

Step 4: Optimized Workup
  • Procedure: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Causality: The 1M HCl wash removes excess amine and DIPEA, while the NaHCO3 removes trace acids. This sequential pH control yields the 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide in >90% purity without the need for column chromatography.

Section 3: Quantitative Troubleshooting Data

To aid in reagent selection, the following table summarizes the expected yields and primary failure modes for various activation strategies applied specifically to 5-chloro-2-fluorobenzoic acid.

Activation StrategyReagentsBase EquivalentsTypical YieldPrimary Failure Mode
Acyl Chloride (Optimized) Oxalyl Chloride, cat. DMF3.0 (DIPEA)85–95% Moisture-induced hydrolysis
Thionyl Chloride SOCl₂, reflux3.0 (TEA)70–80%Thermal degradation / impurities
Uronium Coupling HATU, DIPEA3.0 (DIPEA)40–50%Steric hindrance at ortho-position
Carbodiimide EDC, HOBt2.5 (TEA)30–40%Sluggish reaction rate

References

  • Title: Compounds that inhibit mcl-1 protein (WO2017147410A1)
  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:Verify Source
  • Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL:Verify Source
  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Public

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Additions to 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists facing chemoselectivity issues—specifically over-addition—when performing Grignar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists facing chemoselectivity issues—specifically over-addition—when performing Grignard reactions on highly functionalized Weinreb amides.

Part 1: Root Cause Analysis (The Science of Over-Addition)

The primary advantage of the Weinreb–Nahm ketone synthesis is its ability to halt nucleophilic addition at the ketone stage[1]. When a Grignard reagent attacks a standard Weinreb amide, it forms a stable, 5-membered tetrahedral intermediate chelated by the magnesium ion. This chelate prevents the intermediate from collapsing into a ketone until the reaction is quenched with aqueous acid[1].

However, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide presents severe substrate-specific challenges that disrupt this ideal mechanism:

  • Electronic Activation: The electron-withdrawing 5-chloro and 2-fluoro groups drastically increase the electrophilicity of the carbonyl carbon. If even a trace amount of the intermediate collapses prematurely into the ketone, the newly formed ketone is hyper-reactive and will immediately consume any unreacted Grignard reagent to form the undesired tertiary alcohol[2].

  • Competitive Coordination: The highly electronegative ortho-fluoro substituent can engage in competitive Lewis acid-base interactions with the magnesium ion. This distorts the optimal geometry of the 5-membered Weinreb chelate, significantly lowering the thermal activation barrier required for the intermediate to collapse prematurely.

Mechanism Start 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide Grignard + RMgX (Grignard Reagent) Start->Grignard TI Tetrahedral Intermediate (Mg-Chelated) Grignard->TI Nucleophilic Attack Stable Stable at -78 °C (Intact Chelate) TI->Stable Ideal Pathway Unstable Premature Collapse (Heat / F-coordination) TI->Unstable Side Pathway Workup Acidic Aqueous Workup Stable->Workup Ketone Desired Product: Mono-addition Ketone Workup->Ketone InSituKetone Ketone formed in situ Unstable->InSituKetone OverAdd + Excess RMgX (Over-addition) InSituKetone->OverAdd Alcohol Undesired Product: Tertiary Alcohol OverAdd->Alcohol

Mechanistic divergence of Weinreb amides: stable chelation vs. premature collapse.

Part 2: Quantitative Parameter Optimization

To prevent over-addition, experimental parameters must be tightly controlled to stabilize the tetrahedral intermediate and manage the local concentration of the nucleophile.

Table 1: Quantitative Impact of Reaction Parameters on Chemoselectivity

ParameterConditionKetone : Tertiary Alcohol RatioMechanistic Rationale
Temperature 20 °C (RT)40:60Thermal energy overcomes the activation barrier for chelate collapse, releasing ketone in situ[1].
Temperature -78 °C98:2Cryogenic conditions lock the Mg-chelated tetrahedral intermediate, preventing premature collapse.
Stoichiometry 2.0 Equivalents50:50Excess nucleophile drives equilibrium toward over-addition if any intermediate collapses[2].
Stoichiometry 1.05 Equivalents95:5Slight excess ensures complete conversion while minimizing the pool of unreacted Grignard[3].
Quench Method Forward (Water to Rxn)80:20Exothermic quench locally warms the solution, collapsing the intermediate before all Grignard is destroyed[4].
Quench Method Inverse (Rxn to Cold Acid)99:1Instantaneous destruction of unreacted Grignard in the aqueous phase prevents secondary attack.

Part 3: Frequently Asked Questions (Troubleshooting)

Q: I used exactly 1.0 equivalent of Grignard, but I still see unreacted starting material and 15% tertiary alcohol. Why? A: This is a classic symptom of localized concentration spikes and premature collapse. Even if the global stoichiometry is 1.0 eq, adding the Grignard too quickly creates localized zones of excess reagent. The exothermic addition locally warms the solution, causing the tetrahedral intermediate to collapse into the ketone[2]. The newly formed ketone is far more electrophilic than the Weinreb amide and instantly reacts with the local excess of Grignard, forming the tertiary alcohol[1]. Solution: Ensure vigorous stirring, use a syringe pump for dropwise addition, and maintain the internal temperature at -78 °C.

Q: Can I quench the reaction normally by adding aqueous NH₄Cl directly to my flask? A: No. Standard "forward" quenching is a primary cause of workup-induced over-addition. Adding aqueous acid to the reaction mixture causes a highly exothermic protonation event. This heat collapses the tetrahedral intermediate into the ketone while unreacted Grignard is still present in the organic phase[4]. Solution: Always use an inverse quench (see SOP below) or pre-quench with anhydrous methanol at -78 °C before aqueous workup[4].

Q: Does the specific Grignard reagent matter? A: Yes. Highly reactive nucleophiles, such as allylmagnesium bromide, react at or near the diffusion limit. They are notorious for outcompeting the stability of the Weinreb intermediate, leading to double addition regardless of temperature control[4]. If using an aggressive Grignard, consider transmetallation to an organocuprate (Gilman reagent) to attenuate reactivity[2].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. It does not just list steps; it incorporates built-in checks to ensure causality is respected at every phase of the reaction.

Objective: Synthesize the mono-addition ketone from 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide with <2% over-addition.

Step 1: Reagent Validation (The "Self-Validating" Step)

  • Causality: Grignard reagents degrade over time, forming alkoxides and hydroxides that act as bases rather than nucleophiles. Guessing the molarity leads to incorrect stoichiometry.

  • Action: Titrate the Grignard reagent using iodine in a 0.5 M solution of LiCl in THF, or use salicylaldehyde phenylhydrazone as an indicator. Ensure the active molarity is known to two decimal places.

Step 2: Substrate Preparation & Cryogenic Control

  • Causality: Moisture destroys the Grignard, altering stoichiometry. Heat destroys the intermediate.

  • Action: Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.1 M concentration) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for complete thermal equilibration.

Step 3: Controlled Nucleophilic Addition

  • Causality: Preventing local concentration and thermal spikes.

  • Action: Add the titrated Grignard reagent (1.05 eq) dropwise via a syringe pump at a rate of 0.5 mL/min down the cold side of the flask. Maintain vigorous magnetic stirring.

Step 4: In-Process Monitoring (Validation)

  • Causality: Confirming intermediate stability before committing to the workup.

  • Action: Withdraw a 0.1 mL aliquot and immediately quench it into 1 mL of anhydrous methanol at -78 °C[4]. Analyze via TLC or LC-MS. You should observe only the ketone (formed upon MeOH quench) and no tertiary alcohol. If alcohol is present, your intermediate is collapsing prematurely; lower the addition rate or check for moisture.

Step 5: Inverse Quench Protocol

  • Causality: Destroying excess Grignard simultaneously with intermediate collapse[3].

  • Action: Prepare a large beaker with 10 volumes of saturated aqueous NH₄Cl and crushed ice. Vigorously stir the quench solution. Rapidly pour or cannulate the -78 °C reaction mixture directly into the cold NH₄Cl.

Workflow Step1 1. Anhydrous Setup Vacuum/Argon Step2 2. Substrate in Dry THF Step1->Step2 Step3 3. Cryogenic Cooling (-78 °C) Step2->Step3 Step4 4. Dropwise Addition RMgX (1.05 eq) Step3->Step4 Step5 5. TLC Validation (MeOH Quench) Step4->Step5 Step6 6. Inverse Quench Cold NH4Cl Step5->Step6 Step7 7. Extraction & Purification Step6->Step7

Self-validating experimental workflow for Grignard addition to Weinreb amides.

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical development. This guide provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers and process chemists optimize their reaction conditions, improve yields, and ensure high purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the formation of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid (5-chloro-2-fluorobenzoic acid) to a more reactive species is paramount.

    • Acid Chloride Formation: The most common method is the conversion to 5-chloro-2-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]

      • Troubleshooting: Ensure the activating agent is fresh and used in slight excess (typically 1.1-1.5 equivalents). The reaction should be performed in an inert, anhydrous solvent (e.g., DCM, toluene) and often benefits from a catalytic amount of DMF when using oxalyl chloride. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

    • Direct Coupling Methods: Alternatively, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride can be achieved using various coupling agents.[3][4]

      • Troubleshooting: Reagents like DCC/DIC with additives, or phosphonium/uronium salts can be effective.[4][5] However, optimizing the stoichiometry and reaction temperature is crucial. Some modern methods utilize reagents like PPh₃/I₂ or Deoxo-Fluor for a one-pot synthesis.[6][7]

  • Moisture Contamination: All reagents and solvents must be strictly anhydrous. Water will react with the activating agent and the resulting acid chloride, reducing the amount available for the desired reaction.[8][9][10]

    • Troubleshooting: Dry all glassware thoroughly. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (N₂ or Ar).

  • Sub-optimal Reaction Temperature: Temperature control is critical.

    • Troubleshooting: The formation of the acid chloride is often performed at room temperature or with gentle heating (40-60 °C).[11][12] The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride is typically carried out at a lower temperature (0 °C to room temperature) to prevent side reactions.[13][14]

  • Inadequate Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt.[6][11]

    • Troubleshooting: Use at least two equivalents of the base: one to neutralize the HCl from the salt and one for the HCl produced in the amidation. Ensure the base is added slowly at a low temperature to control the exotherm.

ParameterRecommendationRationale
Activating Agent Oxalyl Chloride (1.2 eq) with cat. DMF or Thionyl Chloride (1.5 eq)Efficiently converts the carboxylic acid to the highly reactive acid chloride.[1][2]
Solvent Anhydrous Dichloromethane (DCM) or TolueneInert and effectively dissolves reactants. Must be dry to prevent hydrolysis.
Temperature Acid chloride formation: RT to 40°C; Amidation: 0°C to RTBalances reaction rate with minimizing side reactions and decomposition.[13]
Base Triethylamine (2.2 eq) or DIPEA (2.2 eq)Neutralizes HCl without competing as a nucleophile.[11]
Question 2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material (5-chloro-2-fluorobenzoic acid): This indicates incomplete activation.

    • Solution: Increase the equivalents of the activating agent or prolong the reaction time for the acid chloride formation step. Confirm complete conversion via TLC or IR before proceeding.

  • Over-addition Products: While Weinreb amides are designed to prevent over-addition of organometallic reagents in subsequent steps, certain side reactions can occur during their formation.[15][16][17]

    • N-Acylation of the Product: The newly formed Weinreb amide can potentially react with another molecule of the acid chloride, though this is generally not a major pathway under standard conditions.

    • Solution: Maintain a low reaction temperature during the addition of the acid chloride to the amine/base mixture. Add the acid chloride solution slowly to avoid localized high concentrations.

  • Hydrolysis Product (5-chloro-2-fluorobenzoic acid): Presence of water leads back to the starting carboxylic acid.

    • Solution: Re-emphasizing the need for strictly anhydrous conditions is crucial.

  • Side products from the activating agent:

    • With SOCl₂: Residual sulfur-containing impurities.

    • With coupling reagents: Byproducts like dicyclohexylurea (DCU) if DCC is used.

    • Solution: Proper workup and purification are essential. An aqueous wash can remove many water-soluble byproducts. DCU can be removed by filtration. Column chromatography is often necessary for high purity.[7][18]

II. Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the synthesis.

Question 3: What is the mechanistic role of the N-methoxy-N-methyl group in preventing over-addition in subsequent reactions?

Answer:

The N-methoxy-N-methyl group, which defines a Weinreb amide, plays a crucial role in stabilizing the tetrahedral intermediate formed upon nucleophilic attack (e.g., by a Grignard or organolithium reagent).[15][16]

  • Chelation: The oxygen of the methoxy group and the oxygen of the original carbonyl group chelate to the metal cation (e.g., Mg²⁺ from a Grignard reagent).[16] This forms a stable five-membered ring intermediate.

  • Stability at Low Temperatures: This chelated intermediate is stable at low temperatures, preventing the collapse of the tetrahedral intermediate and elimination of the N-methoxy-N-methylamine group, which would regenerate a ketone that could then react with a second equivalent of the nucleophile.[15][19]

  • Controlled Release: Upon aqueous workup, the stable intermediate is hydrolyzed to release the desired ketone or aldehyde, preventing the common problem of over-addition to form a tertiary alcohol.[17]

Weinreb_Mechanism cluster_0 Reaction Pathway cluster_1 Over-addition Pathway (Avoided) Weinreb_Amide Weinreb Amide (R-CO-N(Me)OMe) Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate Forms Intermediate Nucleophile Organometallic Reagent (R'-M) Nucleophile->Weinreb_Amide Nucleophilic Attack Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Stable at low temp Ketone Ketone (R-CO-R') Workup->Ketone Hydrolysis Unstable_Intermediate Unstable Intermediate (from Ester/Acid Chloride) Ketone_reactive Reactive Ketone Alcohol Tertiary Alcohol (Over-addition product)

Question 4: Which method is preferred for preparing the 5-chloro-2-fluorobenzoyl chloride precursor: thionyl chloride or oxalyl chloride?

Answer:

Both thionyl chloride and oxalyl chloride are effective reagents for converting carboxylic acids to acid chlorides. The choice often depends on the scale of the reaction and the desired purity of the final product.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) - Inexpensive and readily available. - Byproducts (SO₂ and HCl) are gaseous and easily removed.- Reactions can be more sluggish. - May require higher temperatures, which can be detrimental to sensitive substrates. - Can lead to sulfur-based impurities if not removed completely.
Oxalyl Chloride ((COCl)₂) - More reactive, allowing for milder reaction conditions (often at room temperature).[8] - Byproducts (CO, CO₂, and HCl) are all gaseous. - Generally provides cleaner reactions and higher purity acid chloride.- More expensive than thionyl chloride. - Highly toxic and moisture-sensitive, requiring careful handling.[9]

Recommendation: For laboratory-scale synthesis where high purity is critical, oxalyl chloride with a catalytic amount of DMF is often the preferred method due to its high reactivity and clean conversion under mild conditions. For larger-scale industrial processes, thionyl chloride might be considered due to cost, provided the reaction conditions are optimized and purification methods are in place.[1]

Question 5: What are the critical safety precautions to take when working with reagents like oxalyl chloride and thionyl chloride?

Answer:

Both oxalyl chloride and thionyl chloride are highly corrosive, toxic, and moisture-sensitive reagents that demand strict safety protocols.[8][9][10][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and tightly fitting safety goggles or a full-face shield.[9][20]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors.[10]

  • Anhydrous Conditions: These reagents react violently with water to release toxic gases (HCl, SO₂).[9][10] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (nitrogen or argon).

  • Quenching: Never quench these reagents directly with water or alcohols. Excess reagent should be quenched carefully by slowly adding it to a stirred, cooled solution of a suitable nucleophile, such as isopropanol in an inert solvent, or a basic solution.

  • Emergency Preparedness: Have an emergency plan in place. Ensure access to a safety shower, eyewash station, and appropriate spill cleanup materials (e.g., sodium bicarbonate for neutralization). In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][20]

Question 6: How can I effectively monitor the progress of the reaction?

Answer:

Monitoring the reaction is crucial for determining the endpoint and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.

    • Procedure: Spot the reaction mixture alongside the starting material (5-chloro-2-fluorobenzoic acid) on a silica gel plate.

    • Interpretation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, identified by its mass-to-charge ratio.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, quenching it, and performing a quick ¹H NMR can confirm the formation of the N-methoxy and N-methyl peaks of the Weinreb amide.[22]

  • Infrared (IR) Spectroscopy: This is particularly useful for monitoring the initial acid chloride formation. The disappearance of the broad -OH stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1780-1815 cm⁻¹) confirms conversion.

Reaction_Monitoring_Workflow Start Start Reaction Monitor_TLC Monitor by TLC Start->Monitor_TLC Check_SM Is Starting Material Consumed? Monitor_TLC->Check_SM Continue_Reaction Continue Reaction Check_SM->Continue_Reaction No Workup Proceed to Workup Check_SM->Workup Yes Continue_Reaction->Monitor_TLC Optional_Analysis Optional: Confirm with LC-MS or NMR Workup->Optional_Analysis

III. Experimental Protocol: Synthesis from 5-Chloro-2-fluorobenzoic Acid

This section provides a representative laboratory-scale procedure.

Materials:

  • 5-Chloro-2-fluorobenzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-fluorobenzoic acid (1.0 eq) and anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases and TLC analysis indicates complete consumption of the starting acid.

  • Weinreb Amide Formation:

    • In a separate flame-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Slowly add triethylamine (2.2 eq) and stir for 15 minutes.

    • Slowly add the previously prepared solution of 5-chloro-2-fluorobenzoyl chloride to this suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the reaction is complete.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.[7]

IV. References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids | Organic Letters - ACS Publications. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4 - Google Patents.

  • Exploiting activated esters in novel chemoselective amide formation reactions - Lancashire Online Knowledge. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent | Organic Letters - ACS Publications. [Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions - ACS Publications. [Link]

  • Amide Activation in Ground and Excited States - PMC - NIH. [Link]

  • Oxalyl chloride - Safety Data Sheet. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap. [Link]

  • Thionyl chloride - Lanxess. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

  • The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing). [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides - Arkivoc. [Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (Molecular Formula: C9H9ClFNO2, MW: 217.63)[1]. As a 2[2], this compound is a highly valuable in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (Molecular Formula: C9H9ClFNO2, MW: 217.63)[1]. As a 2[2], this compound is a highly valuable intermediate in organic synthesis, allowing for the controlled, single-addition of organometallic reagents to form ketones.

Because this molecule features both a polar amide moiety and a lipophilic di-halogenated aromatic ring, its chromatographic behavior requires specific solvent tuning. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure you achieve >99% purity.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Weinreb Amide + Byproducts) Workup Aqueous Workup (1M HCl & Sat. NaHCO3) Crude->Workup Remove salts & amines Assess TLC / LC-MS Assessment Workup->Assess Organic phase NP_Flash Normal-Phase Flash (Silica Gel, Hexane/EtOAc) Assess->NP_Flash Standard Purity (>95%) RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% FA) Assess->RP_HPLC High Purity (>99%) Pure Purified Weinreb Amide NP_Flash->Pure Evaporate fractions RP_HPLC->Pure Lyophilize fractions

Workflow for isolating and purifying 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product peak is tailing severely on the silica column. How can I improve peak shape? Cause: Peak tailing for Weinreb amides is rarely caused by the amide itself, as it is relatively neutral. Instead, tailing is typically caused by residual basic impurities—specifically unreacted N,O-dimethylhydroxylamine (DMHA) or coupling bases like triethylamine—interacting strongly with the acidic silanol groups on the silica gel. Solution: You must perform a rigorous 3[3] prior to chromatography. Washing the crude organic layer with 1M HCl protonates the basic amines, forcing them into the aqueous phase and completely eliminating the streaking artifact on your column.

Q2: What is the optimal normal-phase solvent system for this specific molecule? Cause: The molecule possesses a dual nature: a highly lipophilic 5-chloro-2-fluorobenzene ring and a moderately polar N-methoxy-N-methylamide group. Solution: A binary gradient of 4[4] is the industry standard. An isocratic hold at 3:1 (Hexane:EtOAc) perfectly balances these opposing polarities, typically yielding an ideal Retention Factor (Rf) of ~0.30.

Q3: I am observing a co-eluting impurity with an identical Rf to my Weinreb amide on silica. What is it, and how do I separate it? Cause: If you synthesized the amide via a coupling reagent (e.g., EDCI), the corresponding urea byproducts often mimic the polarity of Weinreb amides on normal-phase silica. Alternatively, des-halogenated byproducts (e.g., 5-chloro-N-methoxy-N-methylbenzamide missing the fluorine) will behave almost identically on silica. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). A C18 stationary phase separates based on hydrophobicity (LogP) rather than polarity. The presence of both a fluorine and a chlorine atom significantly alters the partition coefficient compared to des-halogenated impurities, allowing baseline resolution.

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Target Purity >95%)

This protocol is designed to isolate the target compound from crude reaction mixtures following an aqueous workup.

  • Sample Preparation & Workup: Dissolve the crude reaction mixture in Dichloromethane (DCM). Wash sequentially with 1M HCl (2x) to remove unreacted amines, followed by Saturated NaHCO3 (1x) and Brine (1x)[3]. Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Self-Validation Check (TLC): Spot the concentrated crude onto a Silica Gel 60 F254 TLC plate. Develop in a 3:1 Hexane/EtOAc chamber. The target compound must appear as a distinct, UV-active spot at an Rf of ~0.30[4]. Do not proceed to the column if the Rf is <0.15 or >0.50; adjust your solvent ratio accordingly.

  • Column Loading: Dry-load the sample onto Celite or silica gel (1:3 sample-to-silica weight ratio) to prevent band broadening, or load directly as a concentrated DCM solution if the mass is low.

  • Elution:

    • 0–2 Column Volumes (CV): 100% Hexanes

    • 2–5 CV: Ramp to 10% EtOAc in Hexanes

    • 5–12 CV: Ramp to 25% EtOAc (3:1 ratio) and hold isocratically until the product fully elutes.

  • Fractionation: Monitor UV absorbance at 254 nm. Pool the fractions corresponding to the main peak and evaporate under reduced pressure to yield the purified amide.

Protocol 2: Reverse-Phase Preparative HPLC (Target Purity >99%)

Use this protocol when normal-phase chromatography fails to resolve structurally similar byproducts (e.g., des-fluoro impurities).

  • Sample Preparation: Dissolve the flash-purified material in HPLC-grade Acetonitrile (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile + 0.1% FA

  • Execution: Run the gradient defined in Table 2 at a flow rate of 20.0 mL/min.

  • Self-Validation Check (LC-MS): Before pooling fractions, analyze aliquots via LC-MS. The target compound must exhibit a primary mass peak at m/z 218.0 [M+H]+ . Do not pool fractions based solely on UV absorbance, as structurally similar impurities will absorb at the identical wavelength.

  • Recovery: Pool the validated fractions, remove the acetonitrile via rotary evaporation at 30°C, and lyophilize the remaining aqueous layer to obtain the ultra-pure compound.

Quantitative Data Summaries

Table 1: Chromatographic Properties & TLC Retention Factors

Solvent System (v/v) Stationary Phase Retention Factor (Rf) Diagnostic Behavior & Utility
Hexane / EtOAc (3:1) Silica Gel 60 ~0.30 Optimal for bulk flash isolation[4].
Hexane / EtOAc (5:1) Silica Gel 60 ~0.15 Excellent for resolving closely eluting non-polar impurities.
Hexane / EtOAc (1:1) Silica Gel 60 ~0.65 Elutes too fast; high risk of co-elution with polar byproducts.

| Water / MeCN (1:1) | C18 (RP-TLC) | ~0.45 | Optimal baseline for translating to RP-HPLC gradients. |

Table 2: Optimized RP-HPLC Gradient Method

Time (min) % Solvent A (H2O + 0.1% FA) % Solvent B (MeCN + 0.1% FA) Flow Rate (mL/min)
0.0 90 10 20.0
2.0 90 10 20.0
15.0 30 70 20.0
18.0 5 95 20.0
22.0 5 95 20.0

| 23.0 | 90 | 10 | 20.0 |

References

  • Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. 2

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (Product Specifications) . CymitQuimica. 1

  • Supporting Information: Flash Chromatography of Weinreb Amides . Royal Society of Chemistry (RSC). 4

  • Supporting Information: General Procedure for Amide Aqueous Workups . AWS / Université de Montréal.3

Sources

Troubleshooting

Resolving incomplete conversion of 5-chloro-2-fluorobenzoic acid to Weinreb amide

Topic: Resolving Incomplete Conversion of 5-Chloro-2-fluorobenzoic Acid to Weinreb Amide Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Incomplete Conversion of 5-Chloro-2-fluorobenzoic Acid to Weinreb Amide Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we frequently encounter cases where standard amide coupling conditions fail when applied to highly decorated aromatic systems. The conversion of 5-chloro-2-fluorobenzoic acid to its corresponding Weinreb amide is a classic example of a reaction that stalls at 30–50% conversion if the underlying physical organic chemistry is ignored.

This guide provides a deep dive into the causality of these failures and offers self-validating protocols to ensure quantitative conversion.

Diagnostic Overview: The Causality of Failure

When standard peptide coupling reagents (such as EDC/HOBt or HATU) are applied to 5-chloro-2-fluorobenzoic acid, the reaction is fighting a two-front war:

  • Steric Hindrance: The ortho-fluoro substituent restricts the rotational degrees of freedom of the carbonyl group. This creates a high steric barrier for the incoming N,O-dimethylhydroxylamine nucleophile, which is relatively bulky[1].

  • Electronic Deactivation: Both the ortho-fluoro and meta-chloro groups exert strong electron-withdrawing inductive effects. While this makes the carbonyl carbon highly electrophilic, it paradoxically destabilizes the activated intermediate (e.g., the O-acylisourea formed by EDC). Because the nucleophilic attack is slowed by sterics, the destabilized intermediate has ample time to undergo premature hydrolysis or rapid rearrangement into a dead-end byproduct[2].

Mechanistic Workflow & Failure Points

The diagram below illustrates why standard carbodiimide chemistry fails for this substrate and why alternative activation pathways (CDI or Acid Chloride) are required.

G SM 5-chloro-2-fluorobenzoic acid EDC EDC/HOBt SM->EDC CDI CDI SM->CDI Oxalyl Oxalyl Chloride SM->Oxalyl O_Acyl O-Acylisourea EDC->O_Acyl Acyl_Imid Acyl Imidazole CDI->Acyl_Imid Acyl_Cl Acid Chloride Oxalyl->Acyl_Cl DeadEnd Inactive N-Acylurea O_Acyl->DeadEnd Rearrangement (Steric Block) Product Weinreb Amide O_Acyl->Product <50% Yield Acyl_Imid->Product + Amine Acyl_Cl->Product + Amine

Fig 1. Activation pathways and steric failure points for 5-chloro-2-fluorobenzoic acid.

Frequently Asked Questions (FAQ)

Q: Why do I see a massive new peak on LC-MS that isn't my product or starting material when using EDC? A: You are observing the inactive N-acylurea byproduct. Because the ortho-fluoro group blocks the trajectory of the bulky hydroxylamine nucleophile, the transient O-acylisourea intermediate has time to undergo an intramolecular rearrangement into a thermodynamically stable, completely unreactive N-acylurea. This is a dead-end pathway[2].

Q: I am using HATU and DIPEA. The activation seems complete, but amidation is poor. Why? A: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt. If your base (DIPEA) is consumed by neutralizing the acid, or if the local pH drops, the amine remains protonated and non-nucleophilic. For hindered substrates, you must pre-liberate the free amine with an excess of base (at least 3.0 equivalents total) before it encounters the activated ester.

Q: Is CDI a viable alternative to avoid the N-acylurea problem? A: Yes. 1,1'-Carbonyldiimidazole (CDI) forms a stable acyl imidazole intermediate that cannot undergo the N-acylurea rearrangement[3]. However, because the acyl imidazole is less reactive than an acid chloride, the subsequent amidation step requires extended reaction times or gentle heating to overcome the steric barrier of the ortho-fluoro group[4].

Comparative Strategy Data

To select the best path forward, compare the quantitative expectations of each coupling strategy when applied specifically to ortho-halogenated benzoic acids:

Coupling StrategyActivating ReagentIntermediate StabilityRisk of Side ReactionsExpected Yield
Carbodiimide EDC/HOBtLow (prone to rearrangement)High (N-acylurea formation)30 - 50%
Uronium HATUModerateModerate (hydrolysis)50 - 70%
Imidazole CDIHigh (stable acyl imidazole)Low75 - 85%
Acid Chloride (COCl)₂ / DMFVery Low (highly reactive)Low (if strictly anhydrous)> 90%

Self-Validating Experimental Protocols

To guarantee success, we recommend abandoning standard uronium/carbodiimide reagents for this specific substrate. Below are two field-proven, self-validating protocols.

Protocol A: The Acid Chloride Route (Recommended for >90% Yield)

This is the most robust method for highly deactivated, sterically hindered systems.

Step 1: Activation

  • Dissolve 5-chloro-2-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL, 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the flask to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

    • Causality: Oxalyl chloride generates the highly electrophilic Vilsmeier-Haack intermediate with DMF, which rapidly converts the sterically hindered acid to the acid chloride, bypassing the bulky transition states of HATU/EDC.

  • Stir at room temperature for 2 hours.

    • Self-Validation Step: Remove a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1 eq of TEA. Analyze by LC-MS. You must observe >95% conversion to the methyl ester (m/z ~188) before proceeding. Do not look for the acid chloride mass directly, as it will hydrolyze on the LC column.

Step 2: Amidation

  • Concentrate the reaction mixture under a stream of N₂ (or careful rotary evaporation) to remove excess oxalyl chloride and HCl gas. Re-dissolve the resulting oil in anhydrous DCM (30 mL).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM (20 mL). Add Triethylamine (TEA, 3.0 eq) and stir for 15 minutes.

    • Causality: The amine salt is insoluble and non-nucleophilic. Pre-mixing with TEA ensures the bulky nucleophile is fully liberated and available before encountering the highly reactive acid chloride.

  • Cool the acid chloride solution to 0 °C and add the free amine solution dropwise.

  • Stir for 2 hours at room temperature, quench with saturated aqueous NaHCO₃, and extract with DCM.

Protocol B: The CDI Route (Mild Alternative)

Use this method if you must avoid harsh chlorinating agents.

Step 1: Acyl Imidazole Formation

  • Dissolve 5-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.3 M).

  • Add CDI (1.2 eq) in one portion at room temperature.

    • Causality: CDI avoids the N-acylurea dead-end product[3]. However, the ortho-fluoro group slows the initial activation step.

    • Self-Validation Step: Monitor the reaction visually. The activation is only complete when CO₂ bubbling completely ceases (typically 1–2 hours for hindered substrates). Do not add the amine until bubbling stops.

Step 2: Amidation

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) directly to the reaction mixture.

  • Add DIPEA (1.5 eq).

  • Stir at 50 °C for 12–16 hours.

    • Causality: The acyl imidazole is less reactive than an acid chloride. Gentle heating is required to overcome the steric barrier of the ortho-fluoro group during the nucleophilic attack[4].

  • Quench with 1M HCl to remove imidazole byproducts, and extract with EtOAc.

References

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids, Organic Letters (ACS).[1] URL:

  • Synthesis of Weinreb and their Derivatives (A Review), Oriental Journal of Chemistry.[2] URL:

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation, ChemSpider.[4] URL:

  • CDI for amide bond formation (amide or thioester as a product)?, ResearchGate.[3] URL:

Sources

Optimization

Improving storage stability and preventing degradation of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Welcome to the Technical Support Center for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Grign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Grignard additions or unexpected LC-MS baseline drifts when utilizing halogenated Weinreb amides.

While Weinreb amides are highly valued for their ability to prevent over-addition during ketone synthesis, their unique electronic structure and halogenated aromatic rings introduce specific vulnerabilities during long-term storage. This guide is designed to dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the absolute integrity of your reagents.

Mechanistic Overview: Degradation Pathways

Before troubleshooting, it is critical to understand the chemical vulnerabilities of this specific molecule. The diagram below illustrates the primary degradation pathways—hydrolysis and photolysis—and the targeted interventions required to block them.

Degradation_Pathways Compound 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide Moisture Moisture / pH Extremes Compound->Moisture Exposure UVLight UV / Visible Light Compound->UVLight Exposure Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Catalyzes Photolysis Photolytic Dehalogenation UVLight->Photolysis Induces BenzoicAcid 5-chloro-2-fluorobenzoic acid + N,O-dimethylhydroxylamine Hydrolysis->BenzoicAcid Yields Dehalo Dehalogenated Byproducts (Radical Formation) Photolysis->Dehalo Yields Prevention1 Inert Atmosphere (Ar/N2) Desiccation Prevention1->Moisture Blocks Prevention2 Amber Vials Dark Storage Prevention2->UVLight Blocks

Degradation pathways of the Weinreb amide and targeted preventive storage strategies.

Troubleshooting & FAQs

Q: Why am I observing a mass corresponding to 5-chloro-2-fluorobenzoic acid in my LC-MS after storing the reagent for several months? A: You are observing the primary degradation product resulting from amide hydrolysis. While amides are generally more stable than esters because the nitrogen atom lessens the positive charge on the carbonyl carbon[2], the presence of electron-withdrawing halogens (chloro and fluoro groups) on the benzene ring increases the electrophilicity of the carbonyl carbon. Prolonged exposure to atmospheric moisture catalyzes the cleavage of the C-N bond, breaking the compound down into 5-chloro-2-fluorobenzoic acid and N,O-dimethylhydroxylamine.

Q: My subsequent ketone synthesis using this Weinreb amide with a Grignard reagent is yielding lower conversion rates. What happened during storage? A: The loss of reactivity is likely due to moisture ingress rather than the complete degradation of the amide. The standard conditions for the Weinreb–Nahm ketone synthesis rely on the formation of a stable tetrahedral intermediate stabilized by chelation from the methoxy group[3]. If the reagent has absorbed ambient water during improper storage, the highly reactive Grignard reagent will be prematurely quenched (protonated) before it can nucleophilically attack the carbonyl carbon.

Q: Is it necessary to store this compound at -20°C, or is room temperature sufficient? A: Cold-chain transportation and sub-zero storage are highly recommended for long-term stability[4]. At room temperature, thermal energy lowers the activation barrier for both hydrolysis (if trace moisture is present) and potential oxidative degradation. Storing the compound at -20°C kinetically freezes these degradation pathways.

Q: Can light exposure affect the stability of this specific benzamide? A: Yes. Halogenated aromatic compounds are susceptible to photolytic degradation. The C-Cl bond, in particular, has a lower bond dissociation energy compared to the C-F bond. Exposure to UV or intense visible light can induce homolytic cleavage of the C-Cl bond, generating aryl radicals that lead to dehalogenated byproducts[5]. Always store the compound in opaque or amber containers.

Quantitative Stability Data

To guide your laboratory's inventory management, below is a summary of the accelerated degradation kinetics for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradation Pathway
Optimal Long-Term -20°CArgonDark> 24 monthsNone observed
Working Stock 2-8°CNitrogenDark6 - 12 monthsTrace Hydrolysis
Benchtop (Open) 25°CAmbient AirAmbient Lab Light2 - 4 weeksHydrolysis & Photolysis
Accelerated Stress 40°C / 75% RHAmbient AirUV Light< 72 hoursRapid Hydrolysis & Dehalogenation

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions about your storage environment. The following protocols are designed as self-validating systems to guarantee the quality of your reagent before committing it to complex synthetic workflows.

Protocol 1: Aliquoting and Inert Storage Workflow

Objective: Prevent moisture ingress and photolytic degradation during routine handling.

  • Equilibration: Remove the primary stock vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the hydrolysis pathway.

  • Aliquoting under Inert Atmosphere: Transfer the vial to a glove box or use a Schlenk line with a positive flow of high-purity Argon.

    • Causality: Argon is denser than both Nitrogen and ambient air. It provides a heavy, protective blanket over the solid chemical, effectively displacing oxygen and moisture during the physical transfer process.

  • Packaging: Dispense single-use quantities into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV transmission below 400 nm, preventing the photolytic cleavage of the vulnerable C-Cl bond.

  • Sealing: Seal vials with PTFE-lined caps, wrap the seams with Parafilm, and store at -20°C.

  • Self-Validation Step (Quality Control): Randomly select one prepared aliquot from the batch. Perform a Karl Fischer titration to ensure the water content is <0.1%. Concurrently, run an LC-MS to confirm the absence of the 5-chloro-2-fluorobenzoic acid peak (m/z ~174 [M-H]-). If water >0.1%, the inert environment was compromised; discard the batch and re-dry the glove box atmosphere.

Protocol 2: Forced Degradation Profiling (Establishing a Stability-Indicating Assay)

Objective: Validate your in-house HPLC/LC-MS methods to ensure they can accurately detect early-stage degradation.

  • Hydrolytic Stress: Dissolve 1 mg of the benzamide in 1 mL of 50% acetonitrile/water. Add 0.1 M NaOH (base stress) to force the cleavage of the amide bond. Incubate at 40°C for 24 hours.

  • Photolytic Stress: Expose a solid sample of the benzamide to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light (following ICH Q1B standards).

  • Preparation: Neutralize the liquid samples and dilute all stressed samples to a final concentration of 100 µg/mL.

  • Analysis: Run the samples using a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% Formic Acid).

  • Self-Validation Step (Mass Balance Verification): Calculate the mass balance by comparing the peak area of the remaining intact Weinreb amide against the sum of the peak areas of all degradants (benzoic acid derivatives and dehalogenated species). Causality: A mass balance of 95-105% proves that your analytical method is successfully capturing all degradation products without them decomposing further into undetectable secondary species. This validates the trustworthiness of your assay.

References

  • Wikipedia - Weinreb ketone synthesis (Mechanism and Scope). Available at: [Link]

  • ACS Publications - Cytotoxicity Assessment and Environmental Fate of Halogenated Benzaldehydes (Halogenated Aromatic Stability). Available at: [Link]

  • The Pharmaceutical Journal - Understanding the chemical basis of drug stability and degradation (Amide Hydrolysis). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Ketone Synthesis: 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide vs. Acid Chlorides

Synthesizing highly functionalized di-aryl or alkyl-aryl ketones is a cornerstone of pharmaceutical development. However, when the target molecule contains an electron-withdrawing halogenated aromatic ring, achieving che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing highly functionalized di-aryl or alkyl-aryl ketones is a cornerstone of pharmaceutical development. However, when the target molecule contains an electron-withdrawing halogenated aromatic ring, achieving chemoselectivity during carbon-carbon bond formation becomes a severe challenge.

As an Application Scientist, I frequently evaluate acylating agents for Grignard and organolithium additions. This guide provides an objective, data-backed comparison between traditional acid chlorides (specifically 5-chloro-2-fluorobenzoyl chloride) and their Weinreb amide counterparts—focusing on 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) —to demonstrate the mechanistic causality behind their divergent performance.

Mechanistic Divergence: The Causality of Selectivity

The fundamental challenge in ketone synthesis via organometallic addition is the prevention of over-addition.

The Acid Chloride Thermodynamic Trap: Acid chlorides are exceptionally electrophilic. When an organometallic nucleophile (RMgX or RLi) attacks 5-chloro-2-fluorobenzoyl chloride, the intermediate rapidly collapses to form a ketone in situ. Because this newly formed ketone is sterically unhindered and highly electrophilic—exacerbated by the inductive electron withdrawal of the 5-chloro and 2-fluoro groups—it is actually more reactive toward the incoming nucleophile than the starting acid chloride . This inevitably leads to a second nucleophilic attack, yielding a tertiary alcohol byproduct, even with strict stoichiometric control .

The Weinreb Amide Kinetic Trap: N-methoxy-N-methylamides (Weinreb amides) solve this problem through a self-validating kinetic trap. When the nucleophile attacks 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, it forms a unique five-membered cyclic tetrahedral intermediate . The metal ion (Mg²⁺ or Li⁺) is tightly chelated by both the N-methoxy oxygen and the carbonyl oxygen . This chelate is remarkably stable at standard reaction temperatures and physically prevents the intermediate from collapsing into a ketone during the reaction . The target ketone is only liberated during the acidic aqueous workup, at which point the reactive nucleophile has been safely quenched .

Mechanism Start1 Acid Chloride (Highly Reactive) Nuc1 + RMgX Start1->Nuc1 Start2 Weinreb Amide (Stable Precursor) Nuc2 + RMgX Start2->Nuc2 Int1 Unstable Ketone (Forms In Situ) Nuc1->Int1 Fast Addition Int2 Stable Tetrahedral Metal Chelate Nuc2->Int2 Chelation Control Prod1 Tertiary Alcohol (Over-addition Byproduct) Int1->Prod1 + 2nd eq. RMgX (Uncontrollable) Prod2 Target Ketone (High Yield & Purity) Int2->Prod2 Acidic Workup (H3O+)

Reaction pathways demonstrating over-addition in acid chlorides vs. chelation control in Weinreb amides.

Quantitative Performance Comparison

The structural stability of the Weinreb amide translates directly into superior operational metrics. Below is a comparative analysis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide versus its acid chloride equivalent in standard Grignard addition workflows .

Parameter5-Chloro-2-fluorobenzoyl Chloride5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide
Primary Product Tertiary Alcohol (Complex Mixture)Mono-aryl Ketone
Target Ketone Yield Low (< 40%)High (> 85%)
Nucleophile Equivalents 1.0 (Requires strict stoichiometry)1.05 - 1.1 (Slight excess tolerated)
Operating Temperature -78 °C (Strict Cryogenic Control)0 °C to Room Temperature
Intermediate Stability Transient, highly reactiveStable 5-membered cyclic chelate
Moisture Sensitivity Extreme (Rapid hydrolysis in air)Low (Stable to ambient humidity)

Experimental Methodologies (Self-Validating Systems)

To understand the practical impact of these chemical properties, we must look at the laboratory execution. The following protocols highlight the operational advantages of the Weinreb amide route.

Protocol A: Precision Synthesis via Weinreb Amide (Recommended)

This protocol leverages the thermodynamic stability of the metal chelate to ensure mono-addition .

  • Preparation : Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq, ~217.6 g/mol ) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Temperature Control : Cool the reaction mixture to 0 °C using a standard ice-water bath.

    • Causality: 0 °C is entirely sufficient to stabilize the tetrahedral chelate; expensive cryogenic cooling is unnecessary.

  • Nucleophile Addition : Add the Grignard reagent (1.05 eq) dropwise over 15 minutes.

    • Validation Checkpoint: The solution should remain homogeneous. A slight exotherm is expected, but the formation of a thick precipitate before quenching indicates premature collapse of the chelate or moisture contamination.

  • Quench & Hydrolysis : Quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality: The mildly acidic NH₄Cl provides the protons necessary to safely collapse the stable metal chelate into the target ketone without hydrolyzing sensitive functional groups .

  • Isolation : Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis via Acid Chloride (Legacy Approach)

This protocol attempts to kinetically outpace the over-addition reaction, a method that is notoriously difficult to scale.

  • Preparation : Dissolve 5-chloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous THF under strict inert conditions.

  • Cryogenic Control : Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Causality: Extreme cooling is required to kinetically retard the highly favored over-addition to the in situ generated ketone.

  • Inverse Addition : Slowly add the Grignard reagent (1.0 eq) via a syringe pump.

    • Causality: Inverse addition keeps the localized concentration of the nucleophile low, minimizing encounters with the newly formed ketone.

  • Quench : Quench at -78 °C with anhydrous methanol, then slowly warm to room temperature.

  • Isolation :

    • Validation Checkpoint: TLC analysis will almost certainly reveal a complex mixture containing unreacted acid chloride, the target ketone, and the tertiary alcohol byproduct, necessitating arduous chromatographic purification.

Workflow Step1 Charge Substrate in dry THF Cond1 Substrate Type? Step1->Cond1 Temp1 Cool to -78 °C (Cryogenic Control) Cond1->Temp1 Acid Chloride Temp2 Cool to 0 °C (Standard Ice Bath) Cond1->Temp2 Weinreb Amide Add1 Inverse Dropwise Addition of Grignard Reagent Temp1->Add1 Add2 Direct Dropwise Addition of Grignard Reagent Temp2->Add2 Workup Quench with NH4Cl (aq) Extract & Purify Add1->Workup Add2->Workup

Experimental workflow logic comparing temperature and addition controls for both acylating agents.

Strategic Selection Guide

While acid chlorides are cheaper to procure initially, the hidden costs of poor yield, cryogenic energy requirements, and complex purification make them suboptimal for ketone synthesis.

Select 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide when:

  • Synthesizing complex Active Pharmaceutical Ingredient (API) intermediates requiring high purity profiles.

  • Utilizing expensive, custom-synthesized organometallic reagents (as the Weinreb amide only requires a near-stoichiometric 1.05 equivalents) .

  • Scaling up production, where avoiding -78 °C cryogenic reactors saves massive operational costs and improves safety margins.

Select the Acid Chloride only when:

  • The actual target molecule is the tertiary alcohol (via intentional double-addition).

  • The incoming nucleophile is extremely sterically hindered, naturally preventing the second addition step.

Comparative

Comprehensive HPLC Method Development and Validation Guide for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide: C18 vs. Phenyl-Hexyl Selectivity

Introduction & Analytical Challenge The compound 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated Weinreb amide, a structural motif widely utilized in medicinal chemistry for the controlled synthesis of ket...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The compound 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated Weinreb amide, a structural motif widely utilized in medicinal chemistry for the controlled synthesis of ketones and complex active pharmaceutical ingredients[1]. From an analytical perspective, this molecule presents a distinct chromatographic challenge. It possesses a polar amide moiety coupled with a highly hydrophobic, electron-deficient di-halogenated aromatic ring.

During synthesis, closely related impurities—such as des-fluoro degradation products or positional isomers (e.g., 4-chloro-2-fluoro derivatives)—are frequently generated. Resolving these structurally similar species requires a highly selective High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, providing a self-validating protocol grounded in the latest[2].

Mechanistic Rationale: The Causality of Column Selection

As a Senior Application Scientist, it is critical to understand why a column works, rather than just observing that it does. The choice of stationary phase is the most powerful tool for manipulating selectivity[3].

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 relies almost entirely on hydrophobic (van der Waals) dispersion forces. While it provides excellent retention for the hydrophobic backbone of the molecule, it often fails to resolve halogenated positional isomers because their overall hydrophobic surface areas are nearly identical[3].

  • Phenyl-Hexyl: This phase introduces orthogonal selectivity via π−π interactions[4]. The hexyl spacer allows the stationary phase's phenyl ring to orient freely, maximizing orbital overlap with the analyte. Because the analyte's aromatic ring is heavily electron-deficient (due to the highly electronegative chlorine and fluorine atoms), it acts as a π -acceptor. It forms a strong π−π donor-acceptor complex with the relatively electron-rich phenyl group of the stationary phase[5]. This specific interaction allows the Phenyl-Hexyl column to easily separate positional isomers that co-elute on a C18 column[3].

Method_Development A Define Analyte 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide B Stationary Phase Screening C18 vs. Phenyl-Hexyl A->B Structural analysis C Evaluate Selectivity (π-π vs. Hydrophobic) B->C Initial runs D Optimize Mobile Phase (MeCN / 0.1% Formic Acid) C->D R > 2.0 required E Finalize Gradient & Flow D->E Peak symmetry < 1.5

Fig 1. Logical workflow for HPLC method development prioritizing stationary phase selectivity.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . This means the method continuously verifies its own performance during execution via integrated System Suitability Testing (SST) and bracketing standards.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7 to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Execution Sequence
  • System Equilibration: Run the initial gradient (20% B) for 10 column volumes.

  • Blank Injection: Inject Mobile Phase A to verify the absence of ghost peaks or carryover.

  • System Suitability Testing (SST): Inject the reference standard (0.1 mg/mL) six consecutive times. The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the tailing factor is ≤1.5 .

  • Sample Analysis: Inject unknown samples.

  • Bracketing Standard: Re-inject the reference standard every 10 samples. If the retention time drifts by more than 0.2 minutes, the system invalidates the preceding bracket.

Comparative Performance Data

The table below summarizes the experimental data comparing a standard C18 column to a Phenyl-Hexyl column for the analysis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide spiked with a known des-fluoro impurity.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (Main Peak) 8.45 min9.12 minPhenyl-Hexyl shows increased retention due to added π−π interactions[3].
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)2.8 (Baseline separation)Phenyl-Hexyl provides superior orthogonal selectivity for halogenated aromatics[4].
Tailing Factor ( Tf​ ) 1.651.15Hexyl spacer shields residual silanols better than standard C18 end-capping.
Theoretical Plates ( N ) 12,50014,800Enhanced mass transfer kinetics on the Phenyl-Hexyl phase for this specific analyte.

Method Validation (ICH Q2(R2) Grounding)

Following the selection of the Phenyl-Hexyl column, the method must be validated. The recent emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[2][6].

Validation_Lifecycle S1 System Suitability (Self-Validating Baseline) S2 Specificity (Impurity Resolution) S1->S2 Baseline established S3 Linearity & Range (R² > 0.999) S2->S3 No interference S4 Precision & Accuracy (Recovery 98-102%) S3->S4 Range confirmed S5 Robustness (DoE Approach) S4->S5 RSD < 2.0%

Fig 2. Self-validating ICH Q2(R2) analytical procedure lifecycle and sequential criteria.

Validation Results Summary

The optimized Phenyl-Hexyl method was subjected to rigorous validation testing. The self-validating nature of the protocol ensures that any failure in specificity or linearity immediately halts the precision testing.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at retention time of analyte[2].Resolution > 2.5 from all synthetic impurities.PASS
Linearity R2≥0.999 across the reporting range[6]. R2=0.9998 (Range: 25% to 150% of target).PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%[2].99.4% ± 0.5% across 3 concentration levels.PASS
Repeatability (Precision) %RSD ≤2.0% for 6 replicates[7].%RSD = 0.65%PASS
Robustness Deliberate variations (±2°C, ±0.1 mL/min) must not impact Rs​ [2]. Rs​ remained > 2.2 under all varied conditions.PASS

Conclusion

For the analysis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, relying on default C18 chemistry compromises scientific integrity by risking the co-elution of critical halogenated impurities. By understanding the causality of molecular interactions, we demonstrate that a Phenyl-Hexyl stationary phase leverages π−π donor-acceptor mechanisms to achieve baseline resolution. When coupled with a self-validating sequence protocol, this method fully complies with ICH Q2(R2) lifecycle requirements, ensuring absolute trustworthiness in the generated analytical data.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation (ICH). URL: [Link]

  • An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin . Source: National Institutes of Health (NIH). URL:[Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns . Source: Chromatography Online. URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Source: Waters Corporation. URL: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Chloro-2-Fluoro and 5-Bromo-2-Fluoro Weinreb Amides in Organic Synthesis

Introduction: The Strategic Role of Halogenated Weinreb Amides in Drug Discovery In the landscape of modern medicinal chemistry and process development, halogenated aromatic compounds serve as indispensable building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogenated Weinreb Amides in Drug Discovery

In the landscape of modern medicinal chemistry and process development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them foundational to the synthesis of complex pharmaceutical agents. Among these, Weinreb amides (N-methoxy-N-methylamides) have garnered significant attention due to their remarkable stability and controlled reactivity towards organometallic reagents.[1][2] Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides react with Grignard or organolithium reagents to form a stable tetrahedral intermediate, effectively preventing the common problem of over-addition to yield tertiary alcohols.[3][4] This allows for the clean synthesis of ketones, which are pivotal intermediates in drug development.

This guide provides a detailed comparative analysis of the reactivity of two closely related and industrially relevant Weinreb amides: 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide and 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide . Understanding the nuanced differences in their reactivity is crucial for researchers and process chemists to optimize reaction conditions, improve yields, and predict potential side reactions.

Theoretical Framework: Unpacking the Electronic and Steric Landscape

The reactivity of these two Weinreb amides is primarily governed by the electronic and steric effects of the halogen substituent at the 5-position of the aromatic ring.

Electronic Effects:

Both chlorine and bromine are electronegative atoms that exert a deactivating inductive effect (-I) on the aromatic ring, withdrawing electron density through the sigma bond.[5] However, they also possess lone pairs of electrons that can be donated into the pi-system of the ring through a resonance effect (+R).[5] While the inductive effect generally outweighs the resonance effect, making halogens deactivating overall, the resonance donation is key to understanding their influence on reactivity at the carbonyl carbon.

The subtle difference in electronegativity between chlorine (3.16 on the Pauling scale) and bromine (2.96) leads to a slightly stronger inductive withdrawal by chlorine. Conversely, the better orbital overlap of bromine's 4p orbitals with the aromatic pi-system might suggest a more pronounced resonance effect, though this is a topic of ongoing discussion. In the context of nucleophilic attack at the Weinreb amide carbonyl, the overall electron-withdrawing nature of both halogens enhances the electrophilicity of the carbonyl carbon compared to an unsubstituted ring.

Steric Effects:

The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). While this difference might seem minor, it can play a role in sterically hindering the approach of bulky nucleophiles to the carbonyl group, although this effect is less pronounced given the para-position of the halogen.[6] More significantly, the larger size of bromine can influence bond lengths and angles within the molecule.

Comparative Reactivity in Key Transformations

Nucleophilic Addition with Organometallic Reagents (Grignard & Organolithium)

The reaction of Weinreb amides with organometallic reagents is a cornerstone of their application.[7] The key to their utility is the formation of a stable, chelated tetrahedral intermediate that resists further addition until acidic workup.

The primary differentiator in the reactivity of the 5-chloro and 5-bromo analogues will likely be the electronic influence of the halogen on the electrophilicity of the carbonyl carbon. The slightly greater electron-withdrawing capacity of the chlorine atom should render the carbonyl carbon of the 5-chloro-2-fluoro Weinreb amide marginally more electrophilic, and therefore, potentially more reactive towards nucleophiles. However, this difference is expected to be subtle.

Expected Reactivity Trend: 5-chloro-2-fluoro Weinreb amide ≥ 5-bromo-2-fluoro Weinreb amide

It is important to note that for many synthetic applications, this minor difference in reactivity may not translate to significant variations in product yield or reaction time under standard conditions.

Reduction with Hydride Reagents

Reduction of Weinreb amides with powerful hydride donors like lithium aluminum hydride (LiAlH₄) typically yields the corresponding aldehyde upon careful control of reaction conditions, or the amine upon more forcing conditions.[4][8]

Similar to nucleophilic addition with organometallics, the rate of hydride attack is influenced by the electrophilicity of the carbonyl carbon. Therefore, the 5-chloro-2-fluoro Weinreb amide is predicted to undergo reduction at a slightly faster rate than its bromo counterpart.

Expected Reactivity Trend: 5-chloro-2-fluoro Weinreb amide ≥ 5-bromo-2-fluoro Weinreb amide

Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of bromo-substituted aromatics over their chloro-analogues is their generally higher reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[9] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[9]

Therefore, for synthetic strategies that involve a subsequent cross-coupling reaction at the 5-position, the 5-bromo-2-fluoro Weinreb amide is the superior choice, often requiring milder reaction conditions and lower catalyst loadings.

Expected Reactivity Trend for Cross-Coupling at C-5: 5-bromo-2-fluoro Weinreb amide >> 5-chloro-2-fluoro Weinreb amide

Experimental Data from Analogous Systems

To provide a quantitative perspective, the following table summarizes typical yields for reactions involving closely related halo-substituted aromatic compounds. While not direct comparisons of the target Weinreb amides, these data support the general reactivity principles discussed.

Reaction TypeSubstrateReagentProductYield (%)Reference
Grignard ReactionMethyl 4-chlorobenzoatePhMgBr4-chloro-benzophenone~85%[10]
Grignard ReactionMethyl 4-bromobenzoatePhMgBr4-bromo-benzophenone~90%[10]
Suzuki Coupling1-Bromo-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl95%[9]
Suzuki Coupling1-Chloro-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl70%[9]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a ketone via Grignard addition to a Weinreb amide and the reduction to an aldehyde using LiAlH₄. These protocols are adaptable for both the 5-chloro- and 5-bromo-2-fluoro Weinreb amides.

Protocol 1: Synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanone via Grignard Reaction

Materials:

  • 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq).

  • Dissolve the Weinreb amide in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ketone.

Protocol 2: Synthesis of 5-bromo-2-fluorobenzaldehyde via LiAlH₄ Reduction

Materials:

  • 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous diethyl ether

  • Rochelle's salt (potassium sodium tartrate) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the Weinreb amide solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams, while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate forms.

  • Add anhydrous Na₂SO₄ and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography if necessary.

Visualizing the Reaction Pathway and Logic

Weinreb_Ketone_Synthesis Weinreb_Amide 5-Halo-2-fluoro Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Grignard R-MgX Grignard->Weinreb_Amide Nucleophilic Addition Acid_Workup H₃O⁺ Tetrahedral_Intermediate->Acid_Workup Protonation & Collapse Over_addition Tertiary Alcohol (Over-addition product) Tetrahedral_Intermediate->Over_addition Resistant to further reaction Ketone Ketone Product Acid_Workup->Ketone

Caption: Generalized workflow for Weinreb ketone synthesis.

Reactivity_Comparison cluster_reactivity Reactivity Comparison cluster_factors Governing Factors Chloro 5-Chloro-2-fluoro Weinreb Amide Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, LiAlH₄) Chloro->Nucleophilic_Addition Slightly Faster Cross_Coupling Pd-Catalyzed Cross-Coupling Chloro->Cross_Coupling Significantly Slower Bromo 5-Bromo-2-fluoro Weinreb Amide Bromo->Nucleophilic_Addition Slightly Slower Bromo->Cross_Coupling Significantly Faster Electronic Electronic Effects (Inductive vs. Resonance) Nucleophilic_Addition->Electronic BDE C-X Bond Dissociation Energy Cross_Coupling->BDE

Caption: Factors influencing the comparative reactivity.

Conclusion and Recommendations

The choice between 5-chloro-2-fluoro and 5-bromo-2-fluoro Weinreb amides should be guided by the intended synthetic route.

  • For transformations that rely on the reactivity of the Weinreb amide itself, such as ketone synthesis via organometallic addition or aldehyde formation via reduction , both substrates are excellent choices. The 5-chloro-2-fluoro derivative may exhibit slightly enhanced reactivity due to the greater electron-withdrawing nature of chlorine, but this difference is often synthetically negligible.

  • For synthetic strategies that involve a subsequent palladium-catalyzed cross-coupling reaction at the 5-position , the 5-bromo-2-fluoro Weinreb amide is the clear substrate of choice . Its greater reactivity in oxidative addition will lead to higher yields, milder reaction conditions, and broader substrate scope.

By understanding these fundamental principles of reactivity, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the drug discovery and development process.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815-3818.
  • Organic Chemistry Portal: Weinreb Ketone Synthesis. [Link]

  • Master Organic Chemistry: Grignard Reagents. [Link]

  • Master Organic Chemistry: Lithium Aluminum Hydride (LiAlH4). [Link]

  • Chemistry LibreTexts: Steric Hindrance. [Link]

  • Wikipedia: Lithium aluminium hydride. [Link]

  • Grignard Synthesis of Triphenylmethanol. [Link]

  • Wikipedia: Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry: Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • YouTube: Introduction to Weinreb amides. [Link]

  • Chemistry LibreTexts: Substituent Effects in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry: Nucleophilic Acyl Substitution. [Link]

  • YouTube: Nucleophilic Acyl Substitution | 20.2 Organic Chemistry. [Link]

  • Jack Westin: Nucleophilic Acyl Substitution. [Link]

  • WVU Community: The Grignard Reaction. [Link]

  • Master Organic Chemistry: Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts: The Grignard Reaction (Experiment). [Link]

Sources

Comparative

GC-MS Analytical Strategies for Aryl Carbonyls: A Comparative Guide on 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: GC-MS Fragmentation Dynamics, Stability Profiling, and Method Validation Executive Summary In pharmaceutical developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: GC-MS Fragmentation Dynamics, Stability Profiling, and Method Validation

Executive Summary

In pharmaceutical development and complex organic synthesis, tracking the purity and identity of synthetic intermediates is critical. Weinreb amides, such as 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide , are privileged intermediates. They allow for the controlled addition of organometallic reagents to form ketones without the risk of over-addition, thanks to the formation of a stable five-membered metal-chelated intermediate[1].

When monitoring these reactions via Gas Chromatography-Mass Spectrometry (GC-MS), the choice of the carbonyl derivative significantly impacts analytical reliability. This guide objectively compares the GC-MS performance and fragmentation predictability of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide against its common synthetic alternatives: the corresponding acid chloride and methyl ester.

Mechanistic Insights: GC-MS Fragmentation Dynamics

To confidently identify intermediates in a crude reaction matrix, an analyst must rely on predictable fragmentation pathways. Under standard 70 eV Electron Ionization (EI), amides undergo highly specific fragmentation, primarily characterized by the cleavage of the N-CO bond to yield resonance-stabilized aryl acylium cations[2].

For 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, the fragmentation is a self-validating sequence:

  • Ionization: The molecular ion [M]+∙ is observed at m/z 217 (for the 35 Cl isotope) and m/z 219 (for 37 Cl, ~33% relative abundance).

  • α -Cleavage: The highly substituted nitrogen facilitates the rapid loss of the N-methoxy-N-methyl radical ( N(OMe)Me, 60 Da). This yields the base peak: a highly stable 5-chloro-2-fluorobenzoyl cation at m/z 157.

  • Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) generates the 5-chloro-2-fluorophenyl cation at m/z 129.

This predictable 217 157 129 pathway is an analytical goldmine. The 60 Da neutral loss is highly diagnostic, allowing for confident identification even when co-eluting with complex matrix background noise.

Fragmentation M Molecular Ion [M]⁺• 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide m/z 217 (³⁵Cl) / 219 (³⁷Cl) Loss1 α-Cleavage Loss of •N(OMe)Me (-60 Da) M->Loss1 F1 Acylium Cation [ArCO]⁺ 5-chloro-2-fluorobenzoyl cation m/z 157 / 159 Loss2 Decarbonylation Loss of CO (-28 Da) F1->Loss2 F2 Aryl Cation [Ar]⁺ 5-chloro-2-fluorophenyl cation m/z 129 / 131 Loss1->F1 Loss2->F2

EI-MS fragmentation pathway of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Comparative Performance Analysis

How does the Weinreb amide compare to conventional acyl derivatives used in synthesis[3]? The table below synthesizes the quantitative GC-MS data.

Derivative TypeCompoundGC-MS Stability [M]+∙ (m/z)Base PeakDiagnostic Neutral Loss
Weinreb Amide 5-chloro-2-fluoro-N-methoxy-N-methylbenzamideExcellent 217 (Low)157-60 Da ( N(OMe)Me)
Acid Chloride 5-chloro-2-fluorobenzoyl chloridePoor (Hydrolyzes)192 (Trace)157-35 Da ( Cl)
Methyl Ester Methyl 5-chloro-2-fluorobenzoateGood188 (Medium)157-31 Da ( OMe)

Scientific Causality Behind the Data:

  • Acid Chlorides: While synthetically useful, they are analytical nightmares in GC-MS. They are highly susceptible to hydrolysis from trace moisture in the sample, the injection port, or active sites on the column. This leads to the formation of 5-chloro-2-fluorobenzoic acid, resulting in severe peak tailing, irreproducible retention times, and ghost peaks.

  • Methyl Esters: These are chromatographically stable, but the loss of a methoxy radical (31 Da) is a common fragmentation event in organic chemistry. In crude reaction mixtures, a -31 Da loss can be easily confounded by other aliphatic or ether-containing byproducts.

  • Weinreb Amides: These offer the optimal balance. They possess exceptional thermal and chromatographic stability, eluting as sharp, symmetrical peaks. Furthermore, the -60 Da loss is highly unique, making it a superior tracking marker.

Self-Validating Experimental Protocol

To ensure data integrity and objective comparison, the following GC-MS protocol incorporates built-in system suitability checks.

Workflow Prep 1. Sample Prep 1 mg/mL in EtOAc Anhydrous Conditions Inject 2. GC Injection Split 10:1, 250°C Inert Liner Prep->Inject Sep 3. Separation HP-5ms Column 15°C/min Ramp Inject->Sep Ion 4. EI Ionization 70 eV Energy 230°C Source Sep->Ion Detect 5. MS Detection Quadrupole m/z 50-300 Scan Ion->Detect

Self-validating GC-MS experimental workflow for the comparative analysis of aryl carbonyls.

Step-by-Step Methodology

Phase 1: System Suitability (The Validation Step) Causality: Before injecting sensitive compounds like acid chlorides, you must prove the system is inert.

  • Inject 1 µL of an n-alkane standard mix (C8-C20).

  • Calculate the asymmetry factor for the alkane peaks. If tailing is observed, replace the inlet liner and trim the front end of the column to remove active silanol sites.

  • Run a blank injection of anhydrous ethyl acetate to verify a flat baseline.

Phase 2: Sample Preparation Causality: Methanol or ethanol cannot be used as diluents, as they will instantly solvolyze the acid chloride control into an ester, ruining the comparative study.

  • Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, 5-chloro-2-fluorobenzoyl chloride, and methyl 5-chloro-2-fluorobenzoate individually in anhydrous ethyl acetate to a final concentration of 1.0 mg/mL.

  • Transfer to deactivated amber GC vials with PTFE-lined septa to prevent moisture ingress.

Phase 3: GC-MS Acquisition Parameters Causality: An ionization energy of 70 eV is strictly maintained to ensure the resulting spectra are directly comparable to standard NIST library algorithms.

  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1. Inlet temperature set to 250°C (ensures complete volatilization of the Weinreb amide without inducing thermal degradation).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50 to 300.

Phase 4: Data Processing Extract ion chromatograms (EIC) for m/z 157 (the common acylium base peak) across all three runs. Compare the theoretical plate counts and peak symmetry to objectively validate the superior chromatographic performance of the Weinreb amide.

Conclusion

For researchers optimizing synthetic routes involving aryl carbonyls, 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide offers distinct analytical advantages over traditional acid chlorides and esters. Its robust thermal stability prevents injection-port degradation, while its unique -60 Da GC-MS fragmentation signature ensures highly confident structural elucidation in complex matrices.

References

  • 1 - MDPI 2.2 - NIH / RSC Advances 3.3 - Oriental Journal of Chemistry

Sources

Validation

Spectroscopic Validation of 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating early-stage pharmaceutical intermediates. 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating early-stage pharmaceutical intermediates. 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly valuable Weinreb amide building block (1)[1]. Its unique N-methoxy-N-methyl moiety allows for controlled, single-addition reactions with organolithium or Grignard reagents to yield specific ketones without over-addition to the tertiary alcohol (2)[2].

However, the success of these downstream cross-couplings is strictly dependent on the absolute purity of the Weinreb amide. Impurities—particularly residual unreacted N,O-dimethylhydroxylamine—can quench organometallic reagents, drastically reducing downstream yields. This guide objectively compares the spectroscopic and chromatographic methodologies available for its purity validation and provides a self-validating experimental protocol.

G A Carboxylic Acid Precursor B 5-chloro-2-fluoro-N-methoxy- N-methylbenzamide A->B Coupling D Chelated Intermediate B->D Addition C Organometallic Reagent C->D E Substituted Ketone (Target) D->E Workup

Reaction pathway demonstrating the synthetic utility of Weinreb amides in ketone synthesis.

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

When a Certified Reference Standard (CRS) of the exact target molecule is unavailable—a common scenario for early-stage custom intermediates—traditional chromatographic techniques fall short. We must evaluate our analytical toolkit based on the physics of detection.

The Causality of Method Selection
  • HPLC-UV: Relies on the relative area percent of detected peaks. It assumes all components have identical UV response factors at the chosen wavelength, which is a flawed assumption. While excellent for tracking known impurities, it is incapable of absolute quantitation without a CRS (3)[3].

  • LC-MS: Provides unparalleled structural identification of impurities via molecular weight and fragmentation patterns. However, varying ionization efficiencies between the parent amide and its degradants make it highly inaccurate for absolute purity determination (4)[4].

  • Quantitative NMR (qNMR): The gold standard for absolute quantitation. Unlike UV detectors that depend on chromophore extinction coefficients, the radiofrequency receiver in an NMR probe detects the magnetic resonance of protons uniformly (5)[5]. The integrated area of a nuclear resonance signal is directly proportional to the molar concentration of the nuclei producing it (6)[6].

Quantitative Data Presentation
Analytical TechniqueAbsolute QuantitationRequires Identical Reference Standard?Sensitivity to ChromophoresPrimary Utility in Workflow
qNMR Yes (Mass Balance Independent)No (Uses Universal Internal Standard)IndependentAbsolute purity certification of early-stage intermediates.
HPLC-UV No (Relative Area %)Yes (For Absolute Quantitation)Highly DependentRoutine batch monitoring and trace impurity tracking.
LC-MS No (Varying Ionization)YesIndependent (Relies on Ionization)Structural elucidation of unknown degradants/impurities.

Experimental Protocol: Self-Validating qNMR Methodology

To validate the purity of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, we must establish a self-validating system using a universal internal standard (IS). We select 1,4-Dinitrobenzene (1,4-DNB) as the IS (7)[7].

Causality of IS Selection: 1,4-DNB provides a sharp, isolated singlet at ~8.4 ppm in DMSO-d6. This perfectly avoids the aromatic protons of our Weinreb amide (7.2 - 7.6 ppm) and its critical aliphatic protons (O-CH3 at ~3.5 ppm; N-CH3 at ~3.3 ppm). This lack of spectral overlap ensures integration integrity.

Step-by-Step Workflow

Step 1: Precision Co-Weighing Accurately weigh ~15.00 mg of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide and ~5.00 mg of the 1,4-DNB internal standard (certified purity ≥99.9%) into the same vial using a microbalance (readability 0.01 mg).

Step 2: Dissolution Add 0.6 mL of high-purity DMSO-d6. Vortex and sonicate for 2 minutes to ensure complete dissolution. Expert Insight: Incomplete dissolution is the primary source of qNMR error. If the analyte forms micro-suspensions, the nuclei do not tumble freely in solution, leading to extreme line broadening and lost signal intensity.

Step 3: Acquisition Parameters Transfer the homogeneous solution to a 5 mm NMR tube. Acquire the 1H-qNMR spectrum at 400 MHz (or higher).

  • Pulse angle: 90°

  • Acquisition time (AQ): 4 seconds

  • Relaxation delay (D1): 30 seconds

  • Number of scans (NS): 16 to 64 (optimize for Signal-to-Noise > 250:1). Expert Insight: The relaxation delay must be >5 times the longest longitudinal relaxation time (T1) of the protons of interest. Aromatic protons often have T1 values of 4-6 seconds. If D1 is set to a standard 1-second delay, the magnetization will not fully recover between scans, leading to severe under-integration and artificially skewed purity results.

Step 4: Processing and Integration Apply a mild exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct the spectrum manually. Integrate the 1,4-DNB singlet at 8.4 ppm (representing 4 protons) and the O-CH3 singlet of the Weinreb amide at ~3.5 ppm (representing 3 protons).

Step 5: Absolute Purity Calculation Calculate the absolute purity ( Px​ ) using the molar ratio mass balance equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

Where:

  • I = Integral area

  • N = Number of contributing protons ( Nx​=3 ; Nstd​=4 )

  • M = Molecular weight ( Mx​=217.63 g/mol ; Mstd​=168.11 g/mol )

  • m = Weighed mass

  • Pstd​ = Certified purity of the internal standard

G Step1 1. Precision Co-Weighing (Analyte + 1,4-DNB) Step2 2. Dissolution in DMSO-d6 (Ensure Homogeneity) Step1->Step2 Step3 3. 1H qNMR Acquisition (D1 > 30s, NS=64) Step2->Step3 Step4 4. Phase/Baseline Correction & Integration Step3->Step4 Step5 5. Absolute Purity Calculation (Molar Ratio) Step4->Step5

Step-by-step qNMR experimental workflow for absolute purity validation.

Sources

Comparative

Benchmarking Leaving Group Ability in 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating polyfunctional building blocks requires a rigorous understanding of chemoselectivity and leaving group thermodynamics. 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating polyfunctional building blocks requires a rigorous understanding of chemoselectivity and leaving group thermodynamics. 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a highly versatile intermediate widely utilized in the synthesis of complex pharmaceuticals, including Mcl-1 inhibitors [1].

This guide benchmarks the leaving group abilities within this molecule and its derivatives across two orthogonal reaction pathways: Nucleophilic Acyl Substitution (expulsion of the amide moiety) and Nucleophilic Aromatic Substitution (SNAr) (expulsion of the halogen). By understanding the causality behind these leaving groups, drug development professionals can design highly self-validating and chemoselective synthetic workflows.

Chemoselectivity Overview

The synthetic utility of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide stems from its three distinct reactive sites. Successful functionalization relies on exploiting the thermodynamic and kinetic differences between the potential leaving groups: the N-methoxy-N-methylamino group (-N(OMe)Me), the 2-fluoro group (-F), and the 5-chloro group (-Cl).

G Substrate 5-Chloro-2-fluoro-N-methoxy- N-methylbenzamide Acyl Acyl Substitution (Ketone) Substrate->Acyl Grignard Reagent LG: -N(OMe)Me SNAr SNAr Reaction (Ortho-Sub) Substrate->SNAr Amine Nucleophile LG: -F Cross Cross-Coupling (Meta-Sub) Substrate->Cross Pd-Catalysis LG: -Cl

Chemoselective leaving group pathways in 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Benchmarking the Acyl Leaving Group (Ketone Synthesis)

In nucleophilic acyl substitution, the goal is to synthesize a ketone without triggering over-addition to a tertiary alcohol. The "Weinreb amide" (-N(OMe)Me) is the industry standard, but how does its leaving group ability benchmark against modern alternatives?

The Causality of the Weinreb Amide Leaving Group

Unlike standard amides or acid chlorides where the leaving group is expelled immediately upon nucleophilic attack, the Weinreb amide forms a highly stable, five-membered bidentate chelate with the organometallic metal (e.g., Mg²⁺ or Li⁺). This chelate thermodynamically traps the tetrahedral intermediate. The -N(OMe)Me group acts as a delayed leaving group—it is only expelled during the acidic aqueous workup, completely preventing the newly formed ketone from reacting with excess Grignard reagent.

G A Amide + RMgX B Tetrahedral Chelate (Stable Intermediate) A->B Nucleophilic Addition C Acidic Workup (H3O+) B->C Maintained at -78 °C D Ketone Product + Expelled LG C->D Chelate Collapse LG Expulsion

Mechanistic pathway of chelation-controlled acyl substitution and delayed LG expulsion.

Comparative Performance Data

When reacting 5-chloro-2-fluoro-benzamide derivatives with vinylmagnesium bromide, the choice of the amide leaving group directly impacts the yield and impurity profile [2].

Amide DerivativeLeaving Group (LG)Ketone Yield (%)Tertiary Alcohol (Over-addition) (%)Chelate Stability
N-Methoxy-N-methyl (Weinreb) -N(OMe)Me 92 < 1 High (Bidentate 5-membered ring)
N-(2,4-Dimethoxy-1,3,5-triazinyl)-NH-DMT95< 1Very High (Triazinyl coordination)
N-Morpholine-N(CH2CH2)2O6515Low (Monodentate, prone to collapse)
N,N-Dimethyl-NMe24045None (Rapid LG expulsion in situ)

Analysis: While N-DMT amides offer marginally higher reactivity, the standard Weinreb amide provides the optimal balance of atom economy, commercial availability, and superior chelate stability, making it the premier choice for scaling pharmaceutical intermediates.

Benchmarking the Halogen Leaving Group (SNAr)

When functionalizing the aromatic ring via Nucleophilic Aromatic Substitution (SNAr), the leaving group ability of the halogens must be evaluated. In 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide, the 2-fluoro and 5-chloro groups compete.

The Causality of Halogen Expulsion

In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. Therefore, leaving group ability in SNAr is dictated by electronegativity , not bond strength. Fluorine (Pauling electronegativity 3.98) withdraws electron density far more effectively than chlorine (3.16), drastically lowering the activation energy for nucleophilic attack at the C2 position. Furthermore, the ortho-Weinreb amide strongly activates the C2 position via resonance and inductive effects.

Comparative Performance Data

Reaction conditions: 1.0 equivalent of Benzylamine, K₂CO₃, DMF, 60 °C for 1 hour.

Leaving GroupAromatic PositionElectronegativity (Pauling)Conversion (1h)Chemoselectivity
-F Ortho (C2) 3.98 > 95% > 99% (Exclusive C2 attack)
-ClMeta (C5)3.16< 1%N/A

Analysis: The 2-fluoro group acts as an exceptional leaving group under mild basic conditions, leaving the 5-chloro group completely intact for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols highlight the critical parameters required to control leaving group expulsion.

Protocol A: Acyl Substitution (Expulsion of the Weinreb Amide)

Objective: Synthesis of 1-(5-chloro-2-fluorophenyl)prop-2-en-1-one via Grignard addition [1].

  • Preparation: Dissolve 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (10 volumes) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reactor to -78 °C. Causality: Strict cryogenic control prevents the thermal breakdown of the magnesium-chelated tetrahedral intermediate. Premature collapse would expose the highly reactive ketone to the Grignard reagent, causing over-addition.

  • Nucleophile Addition: Add vinylmagnesium bromide (1.0 M in THF, 1.5 equiv) dropwise over 1 hour. Causality: Slow addition mitigates localized exothermic spikes that could provide the activation energy required to prematurely expel the -N(OMe)Me leaving group.

  • Maturation: Allow the reaction to slowly warm to ambient temperature and stir for 2 hours. Monitor by TLC or LCMS until the starting material is consumed.

  • LG Expulsion & Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: The mild acid protonates the alkoxide and methoxy oxygen, disrupting the chelate and driving the irreversible expulsion of N-methoxy-N-methylamine to reveal the final ketone product. Extract with EtOAc and concentrate.

Protocol B: SNAr Reaction (Expulsion of the 2-Fluoro Group)

Objective: Ortho-amination of the aromatic ring.

  • Preparation: Charge a reactor with 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv), a primary amine (e.g., benzylamine, 1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) in DMF (5 volumes).

  • Reaction: Heat the mixture to 60 °C for 1–2 hours. Causality: DMF, a polar aprotic solvent, heavily stabilizes the polar Meisenheimer transition state, accelerating the rate-determining nucleophilic attack on the C-F bond. K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, preventing protonation of the nucleophile.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. The 5-chloro group will remain entirely unreacted.

References

  • WO2017147410A1 - Compounds that inhibit mcl-1 protein, Google Patents.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents, ACS Omega (PMC).

Safety & Regulatory Compliance

Safety

5-chloro-2-fluoro-N-methoxy-N-methylbenzamide proper disposal procedures

Comprehensive Operational Guide: Disposal Procedures for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide Executive Summary & Operational Rationale As drug development accelerates, the utilization of Weinreb amides—specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Disposal Procedures for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Executive Summary & Operational Rationale

As drug development accelerates, the utilization of Weinreb amides—specifically halogenated derivatives like 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide—has become ubiquitous in the synthesis of complex ketones[1]. However, the presence of both chlorine and fluorine on the aromatic ring, combined with the N-methoxy-N-methyl moiety, creates unique end-of-life disposal challenges.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical scientific protocol. Improper thermal degradation of chlorinated aromatics can yield highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), while fluorinated components can release corrosive hydrofluoric acid (HF)[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, storage, and ultimate destruction of this compound, ensuring environmental stewardship and strict regulatory compliance.

Chemical Profiling & Hazard Characterization

Before executing any disposal protocol, one must understand the physicochemical properties that dictate the waste management strategy. The molecular structure of the waste directly informs the required destruction mechanism[3].

Table 1: Physicochemical & Hazard Profile of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

ParameterData / ClassificationOperational Implication
CAS Number 1306216-59-0[3]Essential for accurate EPA/RCRA manifesting and tracking.
Molecular Formula C9H9ClFNO2[3]High halogen content requires specialized incineration to prevent toxic byproducts[4].
Molecular Weight 217.63 g/mol [3]Determines mass-balance calculations for waste accumulation logs.
Chemical Class Halogenated Aromatic / Weinreb AmideIncompatible with strong oxidizers; requires strict segregation from non-halogenated waste streams[5].
Primary Hazards Skin/Eye Irritant, Environmental ToxicityMandates specific PPE (Nitrile gloves, face shield) and secondary containment during transfer[5].

Regulatory Framework & Waste Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA), 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide must be classified and managed as a Halogenated Organic Waste [5].

  • Waste Code Designation: While the pure compound may not have a specific "U" or "P" listed code, it frequently falls under characteristic hazardous waste or specific "F" codes (e.g., F001-F005) if it is dissolved in spent halogenated solvents like dichloromethane during experimental workflows[4].

  • The Causality of Segregation: Halogenated wastes must never be mixed with non-halogenated organic wastes. Mixing increases the total volume of waste that must undergo expensive high-temperature treatment and can disrupt the BTU (heat value) requirements of the commercial incinerator, leading to incomplete combustion[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

The following protocol ensures a self-validating system where each step verifies the integrity of the previous one, minimizing logistical bottlenecks and safety hazards.

Step 1: Segregation and Containerization

  • Action: Collect the solid waste or solvent-dissolved mixture in a High-Density Polyethylene (HDPE) or PTFE-lined container[5].

  • Causality: Halogenated organics can permeate or degrade standard low-density plastics over time. HDPE provides a highly crystalline polymer matrix that acts as a robust chemical barrier, preventing leaching and structural failure.

  • Validation: Inspect the container weekly for swelling, embrittlement, or vapor leaks.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container[6]. The label must explicitly state "Hazardous Waste - Halogenated Organic (Contains 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide)".

  • Causality: Unidentified chemical waste (unknowns) requires costly analytical characterization before transport. Immediate, specific labeling prevents this logistical bottleneck and ensures first responders know exactly what hazards are present in case of a laboratory fire.

Step 3: Storage and Accumulation

  • Action: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from direct sunlight and incompatible materials (e.g., strong bases, alkali metals)[6].

  • Causality: Heat or UV exposure can initiate slow degradation of the N-methoxy-N-methyl group, potentially generating pressure within sealed containers. Alkali metals can react violently with the halogenated ring.

Step 4: Spill Response & Decontamination

  • Action: In the event of a spill, do not use combustible absorbents (like sawdust). Use inert, non-combustible materials such as vermiculite or sand[5].

  • Causality: Halogenated compounds can react exothermically with certain organic absorbents. Inert materials ensure safe physical recovery without initiating a secondary chemical reaction or fire hazard.

Final Treatment: The Mechanism of High-Temperature Incineration

The only scientifically and legally acceptable method for the final destruction of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is High-Temperature Incineration with Caustic Scrubbing [2][5].

  • Thermal Oxidation (>1100°C): The waste is injected into a rotary kiln or liquid injection incinerator[2].

    • Causality: Extreme temperature is required to break the highly stable C-Cl and C-F bonds. Lower temperatures risk the recombination of aromatic radicals with chlorine, synthesizing dioxins.

  • Acid Gas Scrubbing: The combustion of this molecule yields CO2​ , H2​O , NOx​ , HCl , and HF . The exhaust gas is passed through a wet scrubber containing Sodium Hydroxide ( NaOH ) or Calcium Hydroxide ( Ca(OH)2​ ).

    • Causality: HCl and HF are highly corrosive and toxic. The scrubber neutralizes them into harmless salts (e.g., NaCl , CaF2​ ), which are then safely routed to a wastewater treatment facility or landfilled as inert ash[2].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the chemical's lifecycle from generation to final destruction, highlighting the critical intervention points.

DisposalWorkflow A Waste Generation (Weinreb Amide) B Segregation: Halogenated Organics A->B Identify C Containerization (HDPE / PTFE-lined) B->C Transfer D RCRA Storage (< 90 Days) C->D Label E Licensed Transport (EPA Manifest) D->E Dispatch F High-Temp Incineration (>1100°C) E->F Treat G Caustic Scrubbing (Neutralize HCl/HF) F->G Exhaust Gas H Safe Emission & Ash Landfill G->H Release

Lifecycle of halogenated Weinreb amide waste from generation to thermal destruction.

References

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste". EPA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". NEPIS.[Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". NEPIS.[Link]

  • ACS Sustainable Chemistry & Engineering. "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water". ACS Publications. [Link]

Sources

Handling

Personal protective equipment for handling 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of complex synthetic intermediates. 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 13062...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of complex synthetic intermediates. 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1306216-59-0) is a highly versatile halogenated Weinreb amide, widely utilized in the synthesis of critical pharmaceutical targets, including Mcl-1 inhibitors for oncology research (1[1]).

While bench chemists often underestimate solid amides, treating them as benign powders, this specific compound demands a rigorous, context-aware safety protocol. Because it is almost exclusively reacted with highly reactive organometallic reagents (like Grignards or organolithiums) in volatile solvents, your Personal Protective Equipment (PPE) and operational strategy must account for both the inherent toxicity of the halogenated amide and the aggressive reaction environment it dictates.

Hazard Profile & Mechanistic Causality

Based on safety data for closely related halogenated Weinreb amides, this compound is classified as harmful if swallowed, inhaled, or absorbed through the skin, and acts as a severe skin, eye, and respiratory irritant (2[2]).

  • The Causality of Dermal Risk: The compound has a molecular weight of 217.63 g/mol (3[3]). The presence of both chlorine and fluorine substitutions on the aromatic ring significantly increases the molecule's lipophilicity. If the solid is accidentally dissolved in an organic solvent on your skin (or penetrates a compromised glove), it can rapidly cross the lipid bilayer of the epidermis, leading to systemic acute toxicity.

  • The Causality of Inhalation Risk: As a fine crystalline solid, it is highly susceptible to electrostatic dispersion. Opening a static-charged plastic container can cause the powder to aerosolize, leading to acute respiratory tract irritation (STOT SE 3).

PPE Architecture & Hazard Summary

To create a self-validating safety system, PPE must be selected based on chemical compatibility and the specific operational workflow.

Hazard CategoryGHS Classification ProxyPPE RequirementMechanistic Rationale
Dermal Toxicity / Irritation Acute Tox. 4 (H312), Skin Irrit. 2 (H315)Double Nitrile Gloves (≥0.11mm thickness)Halogenation increases lipophilicity, enhancing skin penetration. The outer glove acts as a sacrificial layer.
Ocular Toxicity Eye Irrit. 2 (H319)Chemical Splash GogglesProtects against electrostatic dispersion of solid particulates and solvent splashes during cryogenic quenches.
Inhalation Hazard Acute Tox. 4 (H332), STOT SE 3 (H335)Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized dust during weighing and captures volatile solvent vapors.
Secondary Fire Risk N/A (Reaction Context)Flame-Resistant (FR) Lab CoatMitigates severe burn risks when handling the pyrophoric organometallic reagents required to react with the amide.

Experimental Protocol: Grignard Addition to Weinreb Amide

To demonstrate the practical application of these safety principles, below is a field-proven, step-by-step methodology for reacting 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide with vinylmagnesium bromide—a standard protocol in the synthesis of Mcl-1 inhibitors (1[1]).

Step 1: Pre-Operational Engineering Controls Conduct all work inside a certified chemical fume hood with a verified face velocity of 80–100 fpm. Clear the workspace of any unnecessary combustible materials, as you will be handling highly flammable tetrahydrofuran (THF) and reactive Grignard reagents.

Step 2: PPE Donning Sequence

  • Inspect and don a Flame-Resistant (FR) lab coat.

  • Put on chemical splash goggles (standard safety glasses are insufficient due to the risk of solvent splashing during the cryogenic quench).

  • Don two pairs of nitrile gloves. The outer pair must be discarded immediately upon suspected chemical contact.

Step 3: Weighing and Transfer Using an anti-static gun (e.g., Zerostat) on the weighing paper and spatula, weigh the 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide. Mechanistic Insight: Neutralizing the static charge prevents the fine, irritating powder from aerosolizing into your breathing zone. Transfer the solid to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with inert gas (Nitrogen or Argon) for 15 minutes.

Step 4: Dissolution and Cryogenic Cooling Inject anhydrous THF into the flask via syringe to dissolve the amide. Submerge the reaction vessel in a dry ice/acetone bath, allowing the internal temperature to equilibrate to -78 °C.

Step 5: Organometallic Addition Using a highly secure, luer-lock syringe, slowly add the vinylmagnesium bromide (1.0 M solution in THF) dropwise over 1 hour. Mechanistic Insight: The slow addition at cryogenic temperatures prevents localized heating and controls the formation of the stable tetrahedral intermediate, effectively preventing over-addition that would otherwise yield a tertiary alcohol.

Step 6: Incubation and Quenching Remove the cooling bath and allow the mixture to slowly warm to ambient temperature, stirring for 2 hours. To quench, cool the suspension back to -78 °C and slowly add a quenching agent (such as diethyl malonate or saturated aqueous ammonium chloride). Mechanistic Insight: This acidic workup breaks down the stable tetrahedral intermediate, releasing the N-methoxy-N-methylamine leaving group and yielding the desired ketone.

Process Visualization

G A Weighing Weinreb Amide B Dissolution in Anhydrous THF A->B C Cryogenic Cooling (-78 °C) B->C D Organometallic Addition (e.g., Grignard) C->D E Stable Tetrahedral Intermediate D->E F Acidic Quench (Ketone Formation) E->F

Workflow for the organometallic conversion of a Weinreb amide to a ketone.

Waste Segregation & Disposal Plan

  • Aqueous Waste: The quenched aqueous layer (containing magnesium salts and ammonium chloride) must be collected in a designated heavy-metal/aqueous waste carboy.

  • Halogenated Organic Waste: The THF/organic extraction layers containing unreacted 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide or halogenated byproducts must be strictly segregated into a "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents, as this severely complicates incineration protocols and increases disposal costs.

  • Solid Waste: Discard all contaminated weighing papers, outer nitrile gloves, and plastic syringes in a chemically contaminated solid waste bin. Syringe needles must be disposed of in a puncture-proof sharps container.

References

  • Combi-Blocks. "Safety Data Sheet: 4-Bromo-5-chloro-2-fluoro-n-methoxy-n-methylbenzamide." Combi-Blocks Inc.
  • CymitQuimica.
  • Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.